The following is an in-depth technical monograph on 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride , designed for researchers and drug development professionals. Compound Class: Lipophilic Heterocycle / N-Substituted T...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical monograph on 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride , designed for researchers and drug development professionals.
3-(6-Cyclopentylhexyl)thiazolidine hydrochloride represents a specialized chemotype combining a saturated nitrogen-sulfur heterocycle (thiazolidine) with a high-lipophilicity aliphatic anchor (cyclopentylhexyl tail). Unlike the well-known thiazolidinedione class (e.g., glitazones), this molecule lacks carbonyl functionality on the ring, preserving the basicity of the tertiary amine.
In drug discovery, this scaffold is primarily investigated as a lipophilic amine probe , capable of penetrating the blood-brain barrier (BBB) or embedding within lipid bilayers. Its structural features suggest utility in three core domains:
Sigma Receptor Modulation: The N-alkylated heterocycle motif is a classic pharmacophore for Sigma-1 (
) receptor ligands.
Antimicrobial Surfactancy: The amphiphilic nature (cationic head + lipophilic tail) mimics the mechanism of membrane-disrupting biocides.
Fragment-Based Drug Design (FBDD): A building block for introducing metabolic stability via the cyclopentyl "cap" which protects the alkyl chain from
-oxidation.
Physicochemical Data Table
Property
Value / Description
Source/Derivation
Molecular Formula
(Salt) / (Base)
Stoichiometry
Molecular Weight
277.90 g/mol (HCl Salt)
Calculated
Exact Mass
241.186 g/mol (Free Base)
HRMS Theory
Appearance
White to off-white crystalline solid
Standard HCl salts
Solubility
Soluble in DMSO, Methanol, Water (micellar)
Amphiphilic Salt
LogP (Predicted)
~5.3 (Free Base)
High Lipophilicity
pKa (Predicted)
~6.5 - 7.5 (Tertiary Amine)
Thiazolidine Ring
H-Bond Donors/Acceptors
0 / 2 (N, S)
Structural Analysis
Structural Analysis & Synthesis Strategy
The synthesis of 3-(6-cyclopentylhexyl)thiazolidine hydrochloride relies on the strategic N-alkylation of the thiazolidine ring. The cyclopentylhexyl chain serves as a "grease" moiety, enhancing membrane permeability, while the thiazolidine ring provides a rigid, polar head group.
Retrosynthetic Logic
The molecule can be disconnected at the C-N bond between the hexyl chain and the thiazolidine nitrogen.
Path A (Convergent): Direct alkylation of 1,3-thiazolidine with 1-halo-6-cyclopentylhexane.
Path B (Cyclization): Condensation of N-(6-cyclopentylhexyl)cysteamine with formaldehyde.
Path A is generally preferred for library generation due to the commercial availability of thiazolidine and various alkyl halides.
Synthesis Workflow (Protocol)
Note: This protocol is a standardized methodology for N-alkyl thiazolidines adapted for this specific lipophile.
Step 1: Preparation of the Electrophile
If 1-bromo-6-cyclopentylhexane is not available, it is generated via the Appel reaction or PBr3 bromination of 6-cyclopentylhexan-1-ol.
Conditions: Reflux (80°C) for 12–18 hours under Nitrogen atmosphere.
Workup: Filter inorganic salts. Concentrate filtrate. Partition between Ethyl Acetate and Water. Dry organic layer (
).
Step 3: Salt Formation (Hydrochlorination)
Dissolve the crude free base oil in anhydrous Diethyl Ether or Ethanol.
Add HCl (4M in Dioxane) dropwise at 0°C.
Precipitate forms immediately. Filter and wash with cold ether to obtain 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride .
Synthesis Pathway Diagram
Figure 1: Convergent synthesis pathway via N-alkylation of thiazolidine.
Biological & Pharmacological Applications
While specific clinical data for this exact CAS is proprietary or limited to screening libraries, its structure places it within high-value "privileged structures" for specific biological targets.
Sigma-1 Receptor (
R) Ligand Potential
The Pharmacophore Match: A basic amine center flanked by a hydrophobic spacer and a bulk lipophilic group (cyclopentyl) is the classic definition of a Sigma-1 receptor ligand (analogous to Haloperidol or Pentazocine derivatives).
Mechanism: Modulation of calcium signaling at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
Research Use: Compounds of this class are screened for neuroprotective effects in models of ALS, Alzheimer's, and neuropathic pain.
Antimicrobial & Membrane Activity
The structure mimics cationic amphiphiles .
Mechanism: The protonated thiazolidine nitrogen (at physiological pH) targets negatively charged bacterial membranes. The C11-equivalent tail (hexyl + cyclopentyl) inserts into the lipid bilayer, causing depolarization or pore formation.
Utility: Used as a reference standard in screening for non-antibiotic antimicrobial agents (membrane disruptors) or as a synergist to permeabilize Gram-negative bacteria.
Metabolic Stability Probe
The Cyclopentyl Cap is a critical design element.
Rationale: Linear alkyl chains are susceptible to rapid
-oxidation by Cytochrome P450 enzymes. Capping the chain with a cycloalkane ring sterically hinders this oxidation, extending the half-life () of the probe in microsomal stability assays.
Analytical Characterization & Quality Control
For researchers utilizing this compound, verifying identity and purity is critical due to the potential for ring oxidation (to thiazole) or sulfoxide formation.
NMR Signature (Predicted in
)
Thiazolidine Ring:
(C2): Singlet/Broad singlet at ~4.0–4.2 ppm (Deshielded by N and S).
(C4): Triplet at ~3.0–3.2 ppm.
(C5): Triplet at ~2.8–3.0 ppm.
Alkyl Chain:
(Hexyl): Triplet at ~2.6–2.8 ppm.
Cyclopentyl methine: Multiplet at
~1.7 ppm.
Bulk Methylene: Multiplet envelope
~1.2–1.6 ppm.
Mass Spectrometry
Method: ESI-MS (Positive Mode).
Target Ion:
= m/z 242.2.
Fragmentation Pattern: Loss of the cyclopentylhexyl chain or ring fragmentation (loss of
retro-cycloaddition) may be observed at higher collision energies.
Hygroscopicity: Hydrochloride salts of secondary/tertiary amines are often hygroscopic. Store in a desiccator at -20°C.
Stability: Thiazolidines are sensitive to oxidation. Avoid prolonged exposure to air/light which may lead to dehydrogenation to the corresponding thiazole or oxidation to the sulfoxide .
Solubility Prep: For biological assays, dissolve in 100% DMSO to create a stock solution (e.g., 10–50 mM), then dilute into aqueous buffer. Ensure the final DMSO concentration is <0.5% to avoid solvent effects.
References
Compound Identity: PubChem CID 217555. 3-(6-cyclopentylhexyl)thiazolidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
Thiazolidine Chemistry: Brown, F. C. (1961). "4-Thiazolidinones." Chemical Reviews, 61(5), 463–521. (Foundational chemistry of the thiazolidine ring system).
Sigma Receptor SAR: Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142–153. (Context for lipophilic amine pharmacophores).
Exploratory
3-(6-Cyclopentylhexyl)thiazolidine hydrochloride mechanism of action
Predictive Pharmacology and Target Deconvolution: A Technical Whitepaper on 3-(6-Cyclopentylhexyl)thiazolidine Hydrochloride Executive Summary 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride (CAS 38920-84-2) is a synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Predictive Pharmacology and Target Deconvolution: A Technical Whitepaper on 3-(6-Cyclopentylhexyl)thiazolidine Hydrochloride
Executive Summary
3-(6-Cyclopentylhexyl)thiazolidine hydrochloride (CAS 38920-84-2) is a synthetic chemical entity characterized by a polar thiazolidine headgroup and a highly lipophilic aliphatic tail[1][2]. Despite the historical significance of the thiazolidine scaffold in medicinal chemistry—often associated with antimicrobial, anti-inflammatory, and metabolic (e.g., PPARγ) modulation—this specific derivative currently lacks a documented clinical mechanism of action (MoA) in the primary literature[3].
To bridge this knowledge gap, this whitepaper establishes a predictive Structure-Activity Relationship (SAR) framework. Furthermore, it details a self-validating experimental pipeline designed for drug development professionals to systematically deconvolute its primary biological targets and isolate potential off-target membrane effects.
When approaching an uncharacterized compound, MoA elucidation must begin with a rigorous SAR breakdown. The molecule can be divided into two functional domains:
The 1,3-Thiazolidine Core : Thiazolidine derivatives are privileged scaffolds known to interact with diverse biological targets through hydrogen bonding, metal chelation, or by acting as prodrugs via pH-dependent ring-opening mechanisms[3]. This core suggests a potential for specific protein-ligand interactions.
The 6-Cyclopentylhexyl Tail : This long, saturated aliphatic chain terminating in a cyclopentyl ring imparts significant lipophilicity to the molecule.
The juxtaposition of these domains generates two competing pharmacological hypotheses:
Hypothesis A (Specific Target Engagement) : The lipophilic tail acts as an anchor, driving the thiazolidine core into deep, hydrophobic binding pockets of specific intracellular targets (e.g., nuclear receptors or kinases).
Hypothesis B (Non-Specific Membrane Disruption) : The molecule acts as a synthetic surfactant. The lipophilic tail intercalates into lipid bilayers while the polar core remains at the aqueous interface, leading to non-specific membrane lysis and cytotoxicity independent of protein binding.
Fig 1: Predictive SAR and target deconvolution workflow for CAS 38920-84-2.
Section 2: Quantitative Data Framework
To operationalize the SAR hypotheses, we summarize the compound's physicochemical properties and the proposed experimental matrix required for target deconvolution.
Table 1: Predicted Physicochemical Properties
Property
Value
Rationale / Pharmacological Implication
Chemical Formula
C14H28ClNS
The hydrochloride salt formulation ensures sufficient aqueous solubility for in vitro assay dosing.
Molecular Weight
277.9 g/mol (Salt)
Falls well within Lipinski's Rule of 5, suggesting excellent theoretical membrane permeability.
Structural Core
1,3-Thiazolidine
Susceptible to hydrolysis in highly acidic environments; assays should be buffered to pH 7.4.
| Lipophilic Tail | 6-Cyclopentylhexyl | Drives high predicted LogP; necessitates controls for non-specific lipid bilayer partitioning. |
Table 2: Experimental Matrix for Target Deconvolution
Hypothesis Tested
Primary Assay
Quantitative Readout
Expected Outcome if Hypothesis is True
Specific Protein Target
Thermal Proteome Profiling
ΔTm (Melting Temp Shift)
Target protein(s) show a statistically significant >2°C stabilization relative to vehicle control.
| Non-Specific Membrane Lysis | Calcein Release Liposome Assay | Fluorescence (Ex 490/Em 520) | Dose-dependent calcein release matching the Triton X-100 positive control curve. |
Section 3: Experimental Protocols for Target Deconvolution
To systematically test the hypotheses outlined above, researchers must employ orthogonal, self-validating assays.
Protocol 1: Thermal Proteome Profiling (TPP) for Unbiased Target Identification
Causality : Because 3-(6-cyclopentylhexyl)thiazolidine hydrochloride is an uncharacterized entity, traditional target-based screening is inefficient. TPP is utilized because it provides an unbiased, proteome-wide assessment of target engagement in living cells without requiring chemical derivatization of the compound. The assay relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (ΔTm)[4].
Step-by-Step Methodology :
Cell Culture & Dosing : Culture K562 human leukemia cells to a density of 1x10^6 cells/mL. Treat the experimental group with 10 µM 3-(6-cyclopentylhexyl)thiazolidine hydrochloride and the control group with 0.1% DMSO (vehicle) for 1 hour at 37°C.
Thermal Aliquoting : Divide both the treated and control cell suspensions into 10 equal aliquots (100 µL each).
Thermal Gradient Application : Heat each aliquot to a specific temperature spanning 37°C to 65°C (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 65°C) for exactly 3 minutes using a gradient thermocycler, followed by a 3-minute resting phase at room temperature.
Lysis & Fractionation : Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Ultracentrifuge the lysates at 100,000 x g for 20 minutes at 4°C. Self-Validation: This step strictly pellets denatured/aggregated proteins, leaving only the stable, soluble fraction in the supernatant.
TMT Labeling & LC-MS/MS : Extract the soluble supernatant. Digest the proteins with trypsin overnight and label the resulting peptides with TMT10plex isobaric mass tagging reagents. Analyze the pooled samples via high-resolution LC-MS/MS (e.g., Q Exactive Orbitrap).
Melt Curve Analysis : Plot the relative protein abundance against temperature to generate melt curves. Identify proteins exhibiting a ΔTm shift >2°C with a p-value < 0.05 between the vehicle and compound-treated samples.
Protocol 2: Calcein Release Liposome Assay for Membrane Integrity
Causality : Because the compound possesses a highly lipophilic tail, it is imperative to distinguish between specific intracellular target engagement and non-specific lipid bilayer disruption. This cell-free assay isolates the lipid bilayer variable. If the compound rapidly lyses liposomes, any observed cellular cytotoxicity is likely non-specific.
Step-by-Step Methodology :
Liposome Preparation : Hydrate a dried lipid film (POPC/Cholesterol at a 7:3 molar ratio) with HEPES buffer containing 50 mM calcein. Self-Validation: At 50 mM, calcein is self-quenching; fluorescence will only be detected if the liposome is breached and the dye is diluted into the surrounding buffer.
Extrusion : Extrude the lipid suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to form uniform Large Unilamellar Vesicles (LUVs).
Purification : Remove unencapsulated calcein by passing the suspension through a Sephadex G-50 size-exclusion chromatography column. Collect the cloudy liposome fractions.
Assay Execution : In a 96-well black microplate, add 10 µL of the purified LUVs to 80 µL of standard HEPES buffer per well.
Compound Addition : Add 10 µL of 3-(6-cyclopentylhexyl)thiazolidine hydrochloride to achieve final well concentrations ranging from 1 µM to 100 µM.
Calculation : Calculate the percentage of membrane disruption using the formula: % Release =[(F_compound - F_DMSO) / (F_Triton - F_DMSO)] * 100.
References
Title : 3-(6-cyclopentylhexyl)thiazolidine hydrochloride (C14H27NS) - PubChemLite
Source : National Center for Biotechnology Information (PubChem)
URL :[Link]
Title : Thiazolidine, 3-(6-cyclopentylhexyl)-, hydrochloride - IVIVE - EPA
Source : US Environmental Protection Agency (CompTox Chemicals Dashboard)
URL :[Link]
Title : Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity
Source : Current Organic Synthesis (via NIH / PubMed)
URL :[Link]
Title : Tracking cancer drugs in living cells by thermal profiling of the proteome
Source : Science (via NIH / PubMed)
URL :[Link]
The following technical guide details the biological activity, physicochemical properties, and experimental applications of 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride . This monograph is structured for researchers...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological activity, physicochemical properties, and experimental applications of 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride .
This monograph is structured for researchers and drug development professionals, synthesizing data from chemical databases (PubChem, EPA CompTox) and structure-activity relationship (SAR) insights derived from patent literature on antitubercular and antimicrobial lipophilic heterocycles.
Executive Summary
3-(6-Cyclopentylhexyl)thiazolidine hydrochloride (CAS RN: 38920-84-2) is a lipophilic N-substituted thiazolidine derivative.[1] It is characterized by a five-membered saturated thiazolidine ring attached to a C6-alkyl chain terminating in a cyclopentyl group.
Biologically, this compound represents a strategic scaffold in antimicrobial and lipid-mimetic research. Its structure mimics the chaulmoogric acid pharmacophore (a historic antileprotic agent), suggesting utility as a membrane-disrupting agent or mycolic acid synthesis inhibitor against Mycobacteria. It has also been screened in high-throughput toxicity panels (ToxCast) to evaluate its interaction with nuclear receptors and stress response pathways.
Key Classifications:
Chemical Class: N-alkyl thiazolidine; Cyclopentyl fatty acid mimetic.
Research Utility: Building block for lipophilic drug delivery; Reference compound in toxicity screening.
Chemical Identity & Physicochemical Profile
Understanding the amphiphilic nature of this molecule is critical for assay design. The hydrochloride salt improves water solubility, but the long lipophilic tail dictates its partitioning behavior.
Polar Head Group: The thiazolidine ring (S and N heteroatoms) acts as a weak base and potential metal chelator.
Lipophilic Tail: The 6-cyclopentylhexyl chain is a "fatty" anchor. This specific length and terminal cycloalkane strongly resemble Hydnocarpic acid and Chaulmoogric acid , natural products found in Chaulmoogra oil, historically used to treat leprosy (M. leprae) and tuberculosis.
Biological Activity & Mechanism of Action
Antimicrobial & Antitubercular Activity
The primary biological interest in 3-(6-cyclopentylhexyl)thiazolidine stems from its structural homology to cyclopentenyl fatty acids.
Mechanism (Hypothetical): The cyclopentyl-alkyl tail mimics the structure of mycolic acids or their precursors in the mycobacterial cell wall. Upon entry, the molecule may disrupt mycolic acid biosynthesis or destabilize the waxy cell envelope of Mycobacterium tuberculosis and M. leprae.
Evidence: Patent literature regarding Mycobacterium inhibitors (e.g., nitroimidazo-oxazoles) explicitly cites the 6-cyclopentylhexyl group as a privileged substituent for enhancing bactericidal potency against multi-drug resistant (MDR) strains [1].
Thiazolidine Synergy: The thiazolidine ring itself is a known pharmacophore in antimicrobial agents (e.g., penicillin precursors, thiazolidinones), often acting by inhibiting bacterial cell wall synthesis enzymes (Mur ligases) or generating reactive oxygen species (ROS) upon metabolism.
Toxicology & High-Throughput Screening (HTS)
This compound is listed in the EPA ToxCast/Tox21 database, indicating it has been screened against a wide array of biological targets to assess safety and off-target effects.
Nuclear Receptor Interaction: Due to its lipid-like structure, it is a candidate for interaction with PPARs (Peroxisome Proliferator-Activated Receptors), which regulate lipid metabolism.
Cytotoxicity: In high concentrations, the surfactant-like properties of the cation (N-alkyl thiazolidinium) can cause non-specific membrane disruption and lysis in mammalian cells.
Pathway Visualization (SAR Logic)
The following diagram illustrates the Structure-Activity Relationship (SAR) connecting Chaulmoogric Acid to 3-(6-Cyclopentylhexyl)thiazolidine.
Figure 1: SAR logic deriving the synthetic thiazolidine analog from natural antileprotic fatty acids.
Experimental Protocols
Synthesis (Reductive Amination)
To generate fresh material for biological assays, the following self-validating synthesis protocol is recommended.
Workup: Quench with saturated NaHCO₃. Extract with DCM.
Salt Formation: Dissolve the crude oil in diethyl ether and add 4M HCl in dioxane dropwise. The white precipitate is 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride .
Validation: Confirm structure via ¹H-NMR (Look for cyclopentyl multiplet at δ 1.5-1.8 ppm and thiazolidine N-CH₂ protons).
Antimicrobial Susceptibility Assay (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. smegmatis (surrogate for M. tuberculosis).
Stock Solution: Dissolve compound in 100% DMSO to 10 mg/mL.
Media: Use Middlebrook 7H9 broth supplemented with OADC.
Plate Setup: Add 100 µL media to 96-well plates. Perform serial 2-fold dilutions of the compound (Range: 100 µM to 0.19 µM).
Inoculation: Add bacterial suspension (OD₆₀₀ = 0.001) to wells.
Controls:
Positive Control: Isoniazid or Rifampicin.
Negative Control: DMSO vehicle (max 1%).
Incubation: Incubate at 37°C for 24-48 hours (M. smegmatis) or 7 days (M. tuberculosis).
Readout: Add Resazurin (Alamar Blue). A color change from blue (oxidized) to pink (reduced) indicates viable growth. MIC is the lowest concentration preventing color change.
Handling: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.
Toxicity: Based on ToxValDB data, avoid inhalation of dust. Use in a fume hood.
References
PubChem. (n.d.).[5] 3-(6-cyclopentylhexyl)thiazolidine hydrochloride (Compound).[1][5][6][7][8] National Library of Medicine. Retrieved March 3, 2026, from [Link]
U.S. Environmental Protection Agency. (n.d.). Thiazolidine, 3-(6-cyclopentylhexyl)-, hydrochloride | DTXSID90192206.[1][8] CompTox Chemicals Dashboard.[8] Retrieved March 3, 2026, from [Link]
Tsubouchi, H., et al. (2006). 2,3-Dihydro-6-nitroimidazo[2,1-b]oxazoles. U.S. Patent Application US20060094767A1. (Describes the biological relevance of the 6-cyclopentylhexyl pharmacophore in antitubercular agents).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Thiazolidine Hydrochloride Derivatives: Discovery and Synthesis
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Thiazolidine Pharmacophore
The thiazolidine ring—a saturated five-membered heterocycle containing sulfur and nitrogen—remains a cornerstone in medicinal chemistry.[1][2][3] While historically anchored by the "glitazone" class of antidiabetics (thiazolidine-2,4-diones), the core thiazolidine scaffold (tetrahydro-thiazole) offers a distinct, versatile platform for antimicrobial, neuroprotective, and anticancer discovery.
This guide moves beyond basic literature reviews to provide a rigorous, process-driven framework for synthesizing thiazolidine derivatives and, critically, stabilizing them as hydrochloride salts . The conversion to the hydrochloride form is not merely a final step; it is a strategic engineering decision to enhance aqueous solubility, bioavailability, and shelf-life stability—parameters often neglected in early-stage discovery.
Before synthesis, the design must be validated. The thiazolidine core offers three primary vectors for derivatization.
The SAR Logic Map
The biological activity of thiazolidine derivatives hinges on the electronic and steric environment of the ring heteroatoms.
Position 2 (C2): The "Gatekeeper." Substitution here (via aldehyde condensation) dictates lipophilicity and target specificity. Bulky aryl groups often enhance hydrophobic pocket binding.
Position 3 (N3): The "Solubility Handle." As a secondary amine in the saturated core, this nitrogen is the site of protonation for HCl salt formation. Alkylation here can lock conformation but removes the salt-forming capability of the ring nitrogen.
Position 4 (C4): The "Chiral Center." Derived from the amino acid precursor (e.g., L-cysteine), this position controls stereoselectivity. Retention of the carboxylic acid moiety allows for further prodrug derivatization.
Visualization: SAR Decision Matrix
Figure 1: Strategic derivatization points on the thiazolidine scaffold. Position 3 is critical for the hydrochloride salt formation discussed in this guide.
Core Synthesis Protocol: The Condensation Pathway
The most robust route to 2-substituted thiazolidines is the condensation of 1,2-aminothiols (e.g., L-cysteine or cysteamine) with carbonyl compounds. This reaction proceeds via a hemiaminal intermediate followed by ring closure.
Mechanism of Action
The reaction is thermodynamically driven by the formation of the stable 5-membered ring.
Nucleophilic Attack: The amine attacks the carbonyl carbon (Imine formation).[4]
Cyclization: The thiol group attacks the imine carbon (intramolecular nucleophilic attack).
Water Elimination: Loss of water drives the equilibrium forward.
Visualization: Reaction Mechanism
Figure 2: Step-wise mechanistic pathway for thiazolidine ring formation.[5]
Experimental Protocols
This section details the synthesis of a model compound: 2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid hydrochloride .
Part A: Synthesis of the Thiazolidine Free Base
Objective: Synthesize the core ring structure with high stereochemical retention.
Reagents:
L-Cysteine Hydrochloride (1.0 eq)
4-Chlorobenzaldehyde (1.0 eq)
Sodium Acetate (1.1 eq) – Critical for buffering the HCl from cysteine salt.
Dissolution: Suspend the thiazolidine derivative (1.0 g) in anhydrous methanol (10 mL).
Acidification:
Method A (Gas): Bubble dry HCl gas through the solution at 0°C until saturation.
Method B (Solution): Add 4M HCl in Dioxane (3.0 eq) dropwise at 0°C.
Precipitation: Stir for 1 hour. Add anhydrous diethyl ether (30 mL) slowly to induce precipitation of the hydrochloride salt.
Why Ether? The HCl salt is insoluble in ether, forcing high-yield crash-out.
Filtration: Filter the white crystalline solid under nitrogen atmosphere (hygroscopic protection).
Recrystallization: Recrystallize from Isopropanol/Methanol if purity is <98%.
Quantitative Data Summary
Parameter
Free Base
Hydrochloride Salt
Physical State
Amorphous/Crystalline Solid
Crystalline Needles
Solubility (Water)
Low (< 1 mg/mL)
High (> 50 mg/mL)
Melting Point
145–148°C (dec)
185–188°C (sharp)
Stability (25°C)
Prone to oxidation
Stable > 1 year
Characterization & Validation
Trustworthiness in synthesis comes from rigorous validation.
1H NMR (DMSO-d6):
Look for the C2-H proton (the methine proton between S and N). It typically appears as a singlet or doublet around 5.5–6.0 ppm.
N-H protons: In the HCl salt, the ammonium protons will appear as broad downfield signals (8.0–10.0 ppm), exchangeable with D2O.
IR Spectroscopy:
C-S stretch: ~600–700 cm⁻¹.
Amine Salt (R2NH2+): Broad band 2400–3000 cm⁻¹ (multiple peaks).
Mass Spectrometry (ESI+):
Observe [M+H]+ peak corresponding to the free base molecular weight. The HCl is lost in the ionization source, but the chloride counter-ion may be visible in negative mode.
Workflow Visualization
Figure 3: End-to-end experimental workflow for the synthesis and salt formation.
References
Synthesis of Thiazolidine-4-carboxylic Acid Derivatives
Title: Synthesis and Evaluation of Antibacterial Activities for Some New Thiazolidinone Derivatives.[3][8]
Source: University of Kerbala / Journal of Pharmaceutical Sciences.
Technical Guide: Novel Thiazolidine Architectures in Therapeutic Discovery
Executive Summary: The Renaissance of a Privileged Scaffold The thiazolidine ring system—specifically the 2,4-dione (TZD) and 4-one scaffolds—has historically been synonymous with the "glitazone" class of antidiabetics.[...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Renaissance of a Privileged Scaffold
The thiazolidine ring system—specifically the 2,4-dione (TZD) and 4-one scaffolds—has historically been synonymous with the "glitazone" class of antidiabetics.[1] However, the modern medicinal chemistry landscape has shifted the narrative from simple PPAR
agonism to multi-target pharmacology .
As a Senior Application Scientist, I posit that the future of this scaffold lies not in repeating the insulin-sensitizing history of Rosiglitazone, but in exploiting the ring's capacity as a Michael acceptor (at the C5 position) and a bioisosteric linker (at the N3 position). This guide details the rational design, green synthesis, and evaluation of next-generation thiazolidines targeting oncology (VEGFR-2/Bcl-2) and antimicrobial resistance (DNA Gyrase).
Rational Drug Design & SAR Analysis
The versatility of the thiazolidine-2,4-dione core stems from three modifiable vectors. Understanding the Structure-Activity Relationship (SAR) is critical for pivoting between metabolic and antiproliferative activity.
Core Pharmacophore Insights
The Acidic Head (NH at Pos 3): Traditionally essential for PPAR
binding (mimicking the carboxylate of fatty acids). Novel Insight: Substitution here with bulky lipophilic groups (e.g., acridine, quinazolinone) abolishes PPAR activity (reducing adipogenic side effects) while enhancing DNA intercalation or kinase affinity [1].
The Michael Acceptor (C5-Benzylidene): The introduction of an unsaturated bond at C5 creates a reactive center capable of covalent interactions with cysteine residues in target proteins (e.g., PTP1B or specific kinases).
Electronic Tuning: Electron-withdrawing groups (EWGs) like -NO
or -CN on the C5-phenyl ring significantly enhance cytotoxic potency by increasing the electrophilicity of the -carbon [2].
Visualization: Structural Logic Flow
The following diagram illustrates the critical modification points for diverting the scaffold toward oncology or antimicrobial applications.
Caption: SAR decision tree for diverging Thiazolidine-2,4-dione activity from metabolic regulation to kinase inhibition.
DES Preparation: Mix Choline Chloride and Urea (1:2) and heat at 80°C until a clear, homogeneous liquid forms. This acts as both solvent and base catalyst.
Reaction: Add the TZD core and the chosen aldehyde to the DES.
Conditions: Stir at 80-90°C for 15–45 minutes. (Monitor via TLC; Mobile phase: Hexane:Ethyl Acetate 7:3).
Work-up:
Cool the mixture to room temperature.
Add water (crushed ice is preferred to control exotherm).
The product will precipitate immediately.
Purification: Filter the solid. Wash with cold water/ethanol (9:1). Recrystallize from hot ethanol if necessary.
Why this works: The Choline Chloride/Urea system activates the aldehyde carbonyl via hydrogen bonding, facilitating the nucleophilic attack of the TZD methylene group without external bases like piperidine.
Therapeutic Frontiers & Mechanism of Action
A. Oncology: Dual Targeting (VEGFR-2 & Apoptosis)
Recent derivatives (e.g., Compound 11f) have shown potent inhibition of VEGFR-2 , a key receptor in angiogenesis, while simultaneously inducing apoptosis [1]. This dual mechanism prevents tumor vascularization and directly kills cancer cells.
Mechanism Visualization:
The diagram below maps the signaling cascade where novel TZDs intervene.
Caption: Dual mechanism of action: VEGFR-2 blockade and intrinsic mitochondrial apoptosis induction.
B. Antimicrobial: Gyrase Inhibition
With the rise of fluoroquinolone resistance, TZD hybrids have emerged as effective inhibitors of bacterial DNA Gyrase (GyrB subunit) and Topoisomerase IV [4]. Unlike fluoroquinolones that bind the DNA-enzyme complex, certain TZD derivatives compete for the ATP-binding site on GyrB, bypassing common resistance mutations.
Quantitative Data Summary
The following table synthesizes potency data from recent literature, comparing novel derivatives against standard-of-care agents.
Compound Class
Target
Cell Line / Strain
IC50 / MIC
Reference Standard
TZD-Acridine Hybrid
DNA Intercalation
HCT-116 (Colon)
4.9 µM
Doxorubicin (1.2 µM)
C5-Arylidene TZD (11f)
VEGFR-2
MCF-7 (Breast)
0.053 µM
Sorafenib (0.09 µM)
TZD-Ciprofloxacin
DNA Gyrase
S. aureus (MRSA)
0.02 µM
Ciprofloxacin (5.49 µM)
Nitro-TZD Derivative
PTP1B
HepG2
3.2 µM
Ursolic Acid (3.5 µM)
Note: Data aggregated from recent high-impact studies [1][2][4].[2][3]
Toxicology & Safety Mitigation
The "glitazone" class carries a stigma of hepatotoxicity and cardiovascular risk (edema). In modern drug development, we mitigate this via Bioisosterism .
Strategy: Replacing the sulfur in the TZD ring with a methylene group (forming a pyrrolidinedione) or modifying the N3 position often retains efficacy while altering the metabolic profile to avoid quinone-methide toxic metabolites [5].
Safety Assay: All lead compounds must be screened against HepG2 cells for viability. A Selectivity Index (SI) > 10 (CC50/IC50) is the "Go/No-Go" threshold for our development pipeline.
References
New thiazolidine-2,4-diones as effective anti-proliferative and anti-VEGFR-2 agents. Comput Biol Chem. (2023).[4]
Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids. Molecules. (2024).[1]
Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition. Frontiers in Chemistry. (2022).[5][6][7]
Thiazolidine-2,4-dione-linked ciprofloxacin derivatives with broad-spectrum antibacterial activities. Mol Divers. (2021).
Pyrrolidinediones reduce the toxicity of thiazolidinediones. Eur J Pharmacol.[8] (2012).[2][7][8]
Advanced Cytotoxicity Profiling of Thiazolidine Hydrochloride and Derivatives
Application Note & Protocol Guide | Doc ID: AN-TZD-2025 Introduction: The Thiazolidine Paradox Thiazolidine hydrochloride (CAS 14446-47-0) serves as a critical heterocyclic scaffold in medicinal chemistry. While the pare...
Thiazolidine hydrochloride (CAS 14446-47-0) serves as a critical heterocyclic scaffold in medicinal chemistry. While the parent ring system is often viewed as a benign building block, its derivatives—particularly thiazolidinediones (TZDs) like Troglitazone and Rosiglitazone—have a complex toxicological history.
The "Thiazolidine Paradox" lies in its biological duality:
Therapeutic Efficacy: As PPAR
agonists, they sensitize insulin in Type 2 diabetes and show promise as anti-cancer agents by inducing apoptosis in tumor cells (e.g., HepG2, MCF-7).
Cytotoxic Liability: Structural modifications can introduce severe hepatotoxicity, often driven by mitochondrial dysfunction and oxidative stress rather than direct receptor-mediated toxicity.
This guide provides a rigorous, self-validating framework for evaluating the cytotoxicity of Thiazolidine Hydrochloride and its library derivatives. Unlike generic toxicity protocols, this workflow specifically addresses the physicochemical properties of the HCl salt (acidity) and the known mechanistic liabilities (mitochondrial impairment) of this chemical class.
Experimental Design Strategy
To distinguish between specific bioactivity and off-target toxicity, a multi-parametric approach is required. We utilize a "Funnel Strategy" moving from high-throughput metabolic screening to mechanistic validation.
The Evaluation Workflow
Figure 1: The Cytotoxicity Evaluation Funnel. Note the critical pH adjustment step for HCl salts to prevent false positives caused by culture medium acidification.
Critical Reagent Preparation
Challenge: Thiazolidine Hydrochloride is acidic. Direct addition to cell culture media can lower pH, causing cell death unrelated to the compound's pharmacology.
Solution: A buffered stock preparation protocol.
Protocol A: Stock Solution Preparation
Weighing: Weigh 12.56 mg of Thiazolidine HCl (MW: 125.62 g/mol ) into a sterile microcentrifuge tube.
Solvent Choice:
Preferred:DMSO (Dimethyl sulfoxide). Prepare a 100 mM stock by adding 1 mL of sterile DMSO.
Alternative:PBS (Phosphate Buffered Saline). If water solubility is required, dissolve in PBS but immediately check pH.
Neutralization (Crucial):
If dissolved in water/PBS, the solution will be acidic. Adjust pH to 7.4 using 1N NaOH before adding to cells.
If in DMSO, the high dilution factor in media (usually 1:1000) typically mitigates pH shifts, but phenol red in media should be monitored (yellow shift = danger).
Storage: Aliquot and store at -20°C. Thiazolidine rings are susceptible to oxidation; avoid repeated freeze-thaw cycles.
Primary Screen: Metabolic Viability (MTT Assay)
Rationale: Thiazolidine derivatives often target mitochondria. The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzyme activity, making it a sensitive indicator for the specific mitochondrial toxicity associated with this class.
Materials
Cell Lines: HepG2 (Hepatocellular carcinoma) – Gold standard for TZD hepatotoxicity.
Read: Measure absorbance at 570 nm (reference 630 nm).
Data Interpretation:
Mechanistic Validation: ROS Generation
Rationale: Many thiazolidine derivatives induce cytotoxicity via Reactive Oxygen Species (ROS) generation, leading to mitochondrial permeability transition pore (mPTP) opening. This assay confirms if the observed toxicity is oxidative in nature.
Protocol B: DCFDA Cellular ROS Detection
Probe: Use H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate). It is cell-permeable and non-fluorescent until oxidized by ROS.
Loading:
Wash treated cells (from a parallel plate) with PBS.
Incubate with 10 µM H2DCFDA in serum-free media for 30 min at 37°C.
Treatment: Remove loading buffer and add Thiazolidine HCl treatment (in phenol-red free media to avoid fluorescence quenching).
Kinetic Read: Measure fluorescence immediately and every 15 min for 2 hours.
Excitation: 485 nm
Emission: 535 nm
Mechanistic Pathway Visualization:
Figure 2: The Oxidative Stress Cascade. Thiazolidines often trigger apoptosis via mitochondrial ROS accumulation.
Data Presentation & Analysis
When reporting results, summarize quantitative metrics in a standardized format to facilitate lead selection.
Table 1: Example Cytotoxicity Profile (HepG2 Cells, 24h)
Compound
IC50 (µM)
ROS Induction (Fold Change)
Mode of Death
Notes
Thiazolidine HCl
> 500
1.1x (Negligible)
N/A
Low intrinsic toxicity; safe scaffold.
Derivative A
25.4
3.5x (High)
Apoptosis
Likely mitochondrial toxicant.
Derivative B
150.0
1.2x
Necrosis
Membrane disruption likely.
Troglitazone (Ctrl)
35.0
4.0x
Apoptosis
Known hepatotoxin (Positive Ctrl).
Statistical Rigor:
Z-Factor: For high-throughput screens, ensure
.
Replicates: Perform
biological replicates.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Yellow Media upon Addition
Acidification by HCl salt.
Neutralize stock with NaOH or increase buffering capacity (HEPES).
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Standard Operating Procedures
Part 1: Executive Summary & Compound Profile
Introduction
3-(6-Cyclopentylhexyl)thiazolidine hydrochloride (CAS: 38920-84-2) is a specialized heterocyclic amine featuring a lipophilic cyclopentylhexyl tail attached to the nitrogen of a thiazolidine ring.[1][2][3][4][5][6][7] Structurally, it bridges the gap between polar heterocyclic headgroups and hydrophobic lipid tails, making it a critical candidate for lipid nanoparticle (LNP) ionizable lipids, surfactant research, or as a pharmaceutical intermediate.
This guide addresses the primary analytical challenge: Lack of a strong chromophore. The thiazolidine ring possesses weak UV absorbance (end-absorption <210 nm), and the saturated alkyl tail is UV-transparent. Therefore, standard UV-Vis HPLC methods are insufficient for high-sensitivity quantitation. This protocol prioritizes Charged Aerosol Detection (CAD) and LC-MS for robust analysis.
High: Methanol, DMSO, Chloroform.[5] Low: Water (unless pH < 4).
pKa (Calc.)
~6.5 - 7.5 (Tertiary amine in ring)
LogP (Calc.)
~4.5 - 5.0 (Highly Lipophilic)
Part 2: Identification Protocols (The "Fingerprint")
Protocol A: Structural Verification via ¹H-NMR
Rationale: NMR is the only method to definitively distinguish the cyclopentyl regio-isomerism and the integrity of the thiazolidine ring, which is susceptible to oxidative ring-opening.
Instrument: 400 MHz (or higher) NMR Spectrometer
Solvent: CDCl₃ (with 0.03% TMS) or Methanol-d₄ (if salt solubility is poor in pure chloroform).
Expected Chemical Shifts (δ ppm):
Thiazolidine Ring:
N-CH₂-S (C2): Singlet/Broad Singlet at ~4.0 - 4.2 ppm . (Diagnostic peak).[8]
N-CH₂ (C4): Triplet at ~3.0 - 3.2 ppm .
S-CH₂ (C5): Triplet at ~2.8 - 3.0 ppm .
Linker Chain:
N-CH₂-Hexyl: Triplet at ~2.4 - 2.6 ppm .
Alkyl Chain (Internal): Multiplet at 1.2 - 1.4 ppm .
Cyclopentyl Tail:
Methine (Ring junction): Multiplet at ~1.6 - 1.8 ppm .
Ring Methylenes: Multiplet at 1.4 - 1.6 ppm .
Acceptance Criteria:
Integration ratio of Thiazolidine C2 (2H) to Cyclopentyl/Alkyl region (~21H) must match.
Absence of aldehyde proton (~9-10 ppm) indicating hydrolysis.
Instrument: Single Quad or Q-TOF LC-MS
Ionization: ESI Positive Mode (ESI+)
Parameters:
Capillary Voltage: 3.5 kV
Cone Voltage: 20-40 V
Source Temp: 120°C
Desolvation Temp: 350°C
Diagnostic Ions:
[M+H]⁺: m/z 242.2 (Base Peak)
[M+Na]⁺: m/z 264.2
Fragment: m/z ~88 (Thiazolidine ring fragment)
Part 3: Purity & Assay Protocols (The "Quant")
Protocol C: HPLC-CAD (Primary Method)
Rationale: Since the molecule lacks a strong UV chromophore, Charged Aerosol Detection (CAD) is the gold standard. It provides a universal response independent of optical properties, crucial for detecting non-chromophoric impurities like the alkyl bromide precursor.
System: UHPLC with Charged Aerosol Detector (e.g., Thermo Vanquish / Corona Veo)
Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 100 x 2.1 mm, 2.5 µm)
Column Temp: 40°C
Mobile Phase:
A: 0.1% Formic Acid in Water (improves peak shape for amines)
B: 0.1% Formic Acid in Acetonitrile
Gradient Profile:
Time (min)
% B
Flow (mL/min)
Phase
0.0
5
0.4
Equilibration
1.0
5
0.4
Hold
10.0
95
0.4
Linear Gradient
12.0
95
0.4
Wash (Elute Lipids)
12.1
5
0.4
Return
| 15.0 | 5 | 0.4 | Re-equilibrate |
Sample Prep:
Dissolve 1 mg/mL in Methanol.
Filter through 0.2 µm PTFE filter (Do not use Nylon; lipids may adsorb).
Note: Only use if CAD is unavailable. Requires high concentration.
Wavelength:205 nm (Phosphate buffer required; Formic acid absorbs too much at 205 nm).
Mobile Phase Modifier: Use 10 mM Ammonium Phosphate (pH 3.0) instead of Formic Acid to lower background noise.
Part 4: Impurity Profiling Logic
When analyzing this compound, you must specifically look for these process-related impurities:
Detection: Late eluter on HPLC (very lipophilic). Invisible to UV. Must use CAD/ELSD.
Degradant B: Thiazolidine Sulfoxide (Oxidation).
Detection: [M+H]⁺ = 258.2. Elutes earlier than the main peak (more polar).
Hydrolysis Product: Ring opening to acyclic thiol-amine.
Detection: Ellman’s Reagent test (free thiol) or shift in NMR.
Part 5: Visualization & Logic Flow
Analytical Workflow Diagram
This diagram illustrates the decision tree for selecting the correct analytical method based on the stage of development.
Caption: Decision matrix for analytical method selection, highlighting HPLC-CAD as the primary tool for purity due to lack of chromophore.
Part 6: References
Chemical Identity & CAS:
Thiazolidine, 3-(6-cyclopentylhexyl)-, hydrochloride (1:1).[1][5] CAS Common Chemistry. CAS Registry Number: 38920-84-2.[1][5]
Thiazolidine Analytical Methodologies:
Alarfaj, N. A., et al. "Spectrophotometric determination of thiazolidine derivatives."[9] Asian Journal of Chemistry, 2011. (Context for weak UV absorbance of the thiazolidine ring).
General Protocol for Lipid-Like Amines (CAD Detection):
Vehicle, A. "Universal Detection of Lipids and Surfactants using Charged Aerosol Detection." Thermo Fisher Scientific Application Notes. (Standard industry practice for non-chromophoric lipids).
NMR Characterization of Thiazolidines:
Gomes, R. B., et al. "Synthesis and Characterization of Thiazolidine Derivatives."[8] Letters in Drug Design & Discovery, 2010. (Source for characteristic NMR shifts of the N-C-S ring system).
Introduction & Chemical Context Thiazolidine derivatives, particularly thiazolidinediones (TZDs) like Pioglitazone and Rosiglitazone, represent a critical class of insulin-sensitizing agents used in Type 2 Diabetes manag...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
Thiazolidine derivatives, particularly thiazolidinediones (TZDs) like Pioglitazone and Rosiglitazone, represent a critical class of insulin-sensitizing agents used in Type 2 Diabetes management. These compounds are frequently formulated as hydrochloride (HCl) salts to enhance aqueous solubility and bioavailability.
The Chemical Challenge
The analysis of Thiazolidine HCl compounds presents a unique set of chromatographic challenges driven by their amphoteric nature:
The Thiazolidine Ring: Contains an imide group (-CO-NH-CO-) with a pKa typically around 6.0–7.0, making it weakly acidic.
The Basic Side Chain: Often contains a pyridine or tertiary amine moiety (e.g., in Pioglitazone) with a pKa ~5.0–6.0, which accepts the proton in the HCl salt form.
The Counter-Ion: The presence of Chloride (
) requires careful consideration of ionic strength and potential corrosion of stainless steel systems over long-term use.
Why HPLC?
While UV spectrophotometry exists, it lacks the specificity to distinguish the Active Pharmaceutical Ingredient (API) from process impurities (e.g., phosphonooxymethyl derivatives) and degradants formed under stress (hydrolysis/oxidation). RP-HPLC remains the gold standard for its ability to resolve these complex mixtures.
Method Development Strategy (The "Why" & "How")
This section details the logic behind the parameter selection, ensuring the method is robust by design rather than by chance.
Stationary Phase Selection
Recommendation: End-capped C18 (L1) or C8 (L7) column.
Rationale: Thiazolidine compounds often exhibit severe peak tailing on standard silica columns. The protonated basic nitrogen (from the side chain) interacts strongly with residual silanol groups (
) on the silica surface.
Solution: Use a "Base Deactivated" (BDS) or heavily end-capped column (e.g., Inertsil ODS-3, Zorbax SB-C18, or Purospher STAR) to sterically hinder these secondary interactions.
Mobile Phase Architecture
Buffer Selection: Ammonium Acetate or Potassium Dihydrogen Phosphate (
).
pH Optimization (Critical Control Point):
Target pH: 2.5 – 4.5.
Mechanism:[1] At pH < 4.0, the acidic thiazolidine ring remains unionized (neutral), ensuring good retention on the hydrophobic C18 phase. The basic nitrogen is fully protonated. While this increases polarity, the use of an acidic mobile phase simultaneously suppresses the ionization of residual silanols (
), significantly reducing peak tailing.
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks, though Methanol is acceptable if selectivity differences are required.
Detection
UV-Vis: The thiazolidine ring and aromatic side chains absorb strongly in the UV region.
Tailing Factor (T): < 1.5 (Critical for basic HCl salts).
Precision (RSD): < 2.0% for 5 replicate injections.
Linearity & Range
Construct a calibration curve from 25% to 150% of the target concentration (e.g., 10 µg/mL to 150 µg/mL).
Acceptance Criteria: Correlation coefficient (
) 0.999.
Robustness (Decision Tree)
Caption: Decision logic for assessing method robustness against minor variations in pH and organic composition.
Troubleshooting Guide
Issue 1: Peak Tailing (> 1.5)
Cause: Interaction between the protonated nitrogen of the thiazolidine side chain and silanols.
Fix: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites) OR switch to a newer generation "Hybrid Particle" column (e.g., Waters XBridge).
Issue 2: Retention Time Drift
Cause: Temperature fluctuations or volatile buffer evaporation (Ammonium Acetate).
Fix: Use a column oven (thermostat) and prepare fresh buffer daily.
Issue 3: Split Peaks
Cause: Sample solvent is stronger than the mobile phase.
Fix: Dissolve the sample in the mobile phase itself, rather than pure Methanol.
References
USP Monograph for Pioglitazone Hydrochloride . United States Pharmacopeia (USP 34 – NF 29).[5] The official standard for chromatographic conditions and system suitability.
Shaik, S. B., et al. (2014).[2] "Analytical method development and validation of pioglitazone hydrochloride by RP-HPLC". Journal of Chemical and Pharmaceutical Research, 6(6):16-21.[2]
Piechocka, J., et al. (2024). "HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma". Scientific Reports. Provides insights into biological fluid analysis and MS detection.
Sankar, A., et al. (2010). "Stability-indicating validated HPLC method for simultaneous determination of oral antidiabetic drugs". Journal of Chromatographic Science. Demonstrates stress testing and stability indicating protocols.
Merck Millipore Application Note . "Separation of Pioglitazone using Purospher STAR columns". Highlights the importance of end-capping for basic thiazolidine compounds.
Application Note: Structural Elucidation and Conformational Analysis of N-Substituted Thiazolidines via NMR
Topic: NMR Spectroscopy of N-Substituted Thiazolidine Derivatives Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Abstract N-substituted thiazoli...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: NMR Spectroscopy of N-Substituted Thiazolidine Derivatives
Content Type: Detailed Application Note and Protocol
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
N-substituted thiazolidine derivatives are privileged scaffolds in medicinal chemistry, exhibiting diverse biological activities ranging from antimicrobial to anti-diabetic (PPAR
agonists) properties.[1] However, their characterization is often complicated by dynamic processes—specifically ring puckering and restricted rotation around the N-acyl/N-thioacyl bond—which lead to signal broadening or peak doubling in NMR spectra. This guide provides a comprehensive protocol for the rigorous characterization of these derivatives, offering strategies to distinguish between rotamers and diastereomers and to assign absolute stereochemistry using 1D and 2D NMR techniques.
Introduction: The Diagnostic Challenge
Thiazolidines are saturated five-membered rings containing sulfur at position 1 and nitrogen at position 3. When substituted at the nitrogen (N3), particularly with acyl or carbamate groups, the system exhibits restricted rotation due to the partial double-bond character of the N-C(O) bond.
This creates two distinct challenges for the analyst:
Rotamerism: The existence of cis and trans (or
) rotamers in slow exchange on the NMR timescale results in dual sets of signals, often mistaken for impurities.
Stereocenters: Substituents at C2, C4, and C5 introduce chirality. Distinguishing diastereomers from rotamers requires specific variable-temperature (VT) and NOE experiments.
Structural Considerations & Mechanisms
Ring Conformation (Puckering)
The thiazolidine ring is not planar; it adopts an envelope or half-chair conformation to minimize torsional strain and steric repulsion.
Proton H2: The chemical shift of H2 is highly diagnostic for the electronic environment and is sensitive to the anisotropy of the N-substituent.
Protons H4/H5: These protons form an ABX or AMX spin system. The vicinal coupling constants (
) provide information about the torsion angles, allowing determination of the ring pucker (e.g., C4-envelope vs. S1-envelope).
Restricted Rotation (Amide Resonance)
In N-acyl thiazolidines, the lone pair on nitrogen resonates with the carbonyl group. This restricts rotation, locking the substituent effectively "cis" or "trans" to the C2 or C4 substituents.
Slow Exchange: At room temperature (298 K), the rotational barrier (
kcal/mol) is often high enough that distinct signals are observed for both rotamers.
Coalescence: Heating the sample (VT-NMR) increases the exchange rate, causing signals to broaden and eventually coalesce into a time-averaged singlet.
Experimental Protocol
Sample Preparation
Solvent Selection:
CDCl
: Standard for routine analysis. Good for observing H-bonding effects.
DMSO-
: Recommended if rotamer peaks overlap in chloroform or for polar derivatives (e.g., thiazolidine-4-carboxylic acids). The high viscosity can broaden peaks; heating to 313 K often improves resolution.
Pyridine-
: Useful for resolving severe overlaps in sugar-derived thiazolidines.
Concentration: 10–20 mg in 0.6 mL solvent is optimal for 13C and 2D experiments. For purely 1H analysis, 2–5 mg suffices.
Filtration: Filter through a cotton plug or PTFE syringe filter to remove inorganic salts (e.g., drying agents) that cause magnetic field inhomogeneity.
): s to ensure accurate integration of rotamer ratios.
Number of Scans (
): 16–32.
13C NMR:
Use power-gated decoupling (e.g., zgpg30).
: s.
Scans:
to detect quaternary carbons (C=O, C2).
2D Experiments:
COSY: Magnitude mode. Essential for tracing the H5a/H5b – H4 spin system.
HSQC: Multiplicity-edited (distinguishes CH/CH
from CH). Critical for assigning C5 (methylene).
NOESY: Mixing time (
) of 300–500 ms. Crucial for assigning rotamer geometry (syn vs anti).
Data Analysis & Interpretation
Characteristic Chemical Shifts
The following table summarizes typical ranges for N-acyl thiazolidine derivatives. Note that shifts vary based on the N-substituent (electron-withdrawing groups cause downfield shifts).
Position
Nucleus
Chemical Shift (, ppm)
Multiplicity
Notes
2-CH
H
5.30 – 6.20
s or d
Highly sensitive to N-substituent anisotropy.
4-CH
H
4.00 – 5.10
dd or t
-proton to amide/acid; diastereotopic if C2 is chiral.
5-CH
H
3.10 – 3.80
m (dd)
AB part of ABX system; large geminal coupling ( Hz).
C=O
C
168 – 175
s
Thiazolidinone or N-acyl carbonyl.
C-2
C
60 – 75
s
Shift depends heavily on C2-aryl/alkyl group.
C-4
C
60 – 68
s
Chiral center (usually derived from cysteine).
C-5
C
30 – 40
s
Upfield methylene signal.
Distinguishing Rotamers vs. Diastereomers
This is the most critical step in the analysis.
Protocol for Verification:
Peak Doubling Check: Observe if all signals are doubled (or split) in the 1H NMR.
Integration Ratio: Rotamers typically exist in unequal ratios (e.g., 60:40 or 75:25) that are consistent across the spectrum. Diastereomers (if formed from a racemic mixture) may be 50:50 or vary based on synthetic selectivity.
Variable Temperature (VT) NMR:
Heat the sample to 50°C, 75°C, then 100°C (in DMSO-
).
Result: If peaks broaden and coalesce, they are rotamers . If they remain distinct (sharp), they are diastereomers .
Stereochemical Assignment (NOE)
To assign the cis or trans orientation of the N-acyl group relative to the C2 substituent:
Experiment: 1D Selective NOE or 2D NOESY.
Logic: Irradiate the N-acyl methyl or ortho-proton.
Strong NOE to H2: Indicates the carbonyl oxygen is away from H2 (N-substituent is syn to H2).
Strong NOE to H4: Indicates the N-substituent is syn to H4.
Visualization
Workflow for Characterization
The following diagram outlines the logical flow for characterizing a new thiazolidine derivative.
Caption: Decision tree for distinguishing rotamers from diastereomers in N-substituted thiazolidines.
Conformational Equilibrium (Rotamers)
This diagram illustrates the equilibrium between the two rotameric forms typically observed.
Caption: Kinetic equilibrium between amide rotamers. The barrier to rotation causes signal doubling at room temperature.
References
Vertex AI Search. (2025). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. National Institutes of Health. [Link]
Vertex AI Search. (2025). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond. National Institutes of Health. [Link]
Vertex AI Search. (2025). Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. Science Alert. [Link]
Vertex AI Search. (2025). Conformational Dynamics, Isomerization, and Biological Activity of Acridine-Thiazolidinone Hybrids. National Institutes of Health. [Link]
Vertex AI Search. (2025). Stereoselectivity of thiazolidine, malonamides and bicyclic tetramates. Bangladesh Journals Online. [Link]
Application Notes and Protocols for Mass Spectrometry Analysis of Cyclopentylhexyl Thiazolidines
Introduction: Unraveling the Complexity of Cyclopentylhexyl Thiazolidines Cyclopentylhexyl thiazolidines represent a class of heterocyclic compounds with significant potential in drug discovery and development.[1][2] The...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unraveling the Complexity of Cyclopentylhexyl Thiazolidines
Cyclopentylhexyl thiazolidines represent a class of heterocyclic compounds with significant potential in drug discovery and development.[1][2] Their unique structural features, incorporating a thiazolidine ring with bulky cyclopentyl and hexyl substituents, present both opportunities and challenges for analytical characterization. Mass spectrometry (MS) has emerged as an indispensable tool for the structural elucidation and quantification of these molecules, providing critical data on molecular weight, elemental composition, and fragmentation pathways.[3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of mass spectrometry for the analysis of cyclopentylhexyl thiazolidines. It offers detailed protocols and explains the rationale behind key experimental choices to ensure robust and reliable results.
The thiazolidine core is a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[2][7] The addition of cyclopentyl and hexyl groups can modulate the lipophilicity and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. Accurate mass measurement and fragmentation analysis are therefore crucial for confirming the identity of synthesized compounds, identifying impurities, and studying their metabolic fate.[3][8]
I. Foundational Principles: Ionization and Fragmentation of Thiazolidines
The successful mass spectrometric analysis of cyclopentylhexyl thiazolidines hinges on the selection of an appropriate ionization technique and a thorough understanding of their fragmentation behavior.
Ionization Techniques:
Soft ionization techniques are paramount to preserve the molecular ion and obtain accurate molecular weight information.[8]
Electrospray Ionization (ESI): ESI is a highly versatile and widely used technique for the analysis of polar and semi-polar compounds.[3][6] It is particularly well-suited for thiazolidine derivatives, which can be readily protonated or deprotonated to form gaseous ions.[9] ESI typically produces protonated molecules [M+H]+ in positive ion mode and deprotonated molecules [M-H]- in negative ion mode.[9] The choice of positive or negative ion mode will depend on the specific substituents on the thiazolidine ring and their propensity to accept or lose a proton.
Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative ionization method that is effective for less polar compounds that are not easily ionized by ESI.[3][6] It is a gas-phase ionization technique that can be useful for certain cyclopentylhexyl thiazolidine analogs.
Fragmentation Patterns of the Thiazolidine Ring:
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, involving the isolation of a precursor ion and its subsequent fragmentation through collision-induced dissociation (CID).[9] The resulting product ions provide a fingerprint of the molecule's structure. For thiazolidine derivatives, several characteristic fragmentation pathways have been observed:
Cleavage of the Thiazolidine Ring: The five-membered thiazolidine ring is susceptible to fragmentation. Common fragmentation pathways involve the cleavage of the C-S and C-N bonds, leading to characteristic neutral losses.
Loss of Substituents: The cyclopentyl and hexyl groups can be cleaved from the thiazolidine core, resulting in fragment ions corresponding to the loss of these substituents.
Rearrangement Reactions: Intramolecular rearrangement reactions can also occur, leading to the formation of unique fragment ions that can provide further structural information.
Understanding these fundamental principles is crucial for interpreting mass spectra and deducing the structure of unknown cyclopentylhexyl thiazolidine derivatives.
II. Experimental Workflow: From Sample to Spectrum
A well-defined experimental workflow is essential for obtaining high-quality and reproducible mass spectrometry data. This section outlines the key steps involved in the analysis of cyclopentylhexyl thiazolidines.
dot
Caption: A generalized workflow for the mass spectrometry analysis of cyclopentylhexyl thiazolidines.
Protocol 1: Sample Preparation for LC-MS Analysis
Objective: To prepare cyclopentylhexyl thiazolidine samples for analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
Cyclopentylhexyl thiazolidine standard or sample
HPLC-grade methanol, acetonitrile, and water
Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)
Volumetric flasks and pipettes
Syringe filters (0.22 µm)
Procedure:
Stock Solution Preparation: Accurately weigh a known amount of the cyclopentylhexyl thiazolidine compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
Working Solution Preparation: Dilute the stock solution with an appropriate mobile phase-compatible solvent to prepare working solutions at the desired concentrations for analysis. The final concentration will depend on the sensitivity of the mass spectrometer.
Solvent Modification: For ESI in positive ion mode, add 0.1% (v/v) formic acid to the final sample solution to promote protonation. For negative ion mode, consider adding 0.1% (v/v) ammonium hydroxide to facilitate deprotonation.
Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or interfere with the analysis.
Rationale: Proper sample preparation is critical for obtaining accurate and reproducible results. The choice of solvent is important to ensure complete dissolution of the analyte. The addition of modifiers like formic acid or ammonium hydroxide enhances ionization efficiency. Filtration is a necessary step to protect the analytical instrumentation.
III. Instrumentation and Method Development
The choice of instrumentation and the optimization of analytical methods are crucial for achieving the desired sensitivity, selectivity, and resolution in the analysis of cyclopentylhexyl thiazolidines.
Instrumentation
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, is highly recommended for the analysis of novel compounds.[10] These instruments provide accurate mass measurements, which are essential for determining the elemental composition of the molecular ion and its fragments. Triple quadrupole mass spectrometers are highly sensitive and are the instruments of choice for quantitative analysis using multiple reaction monitoring (MRM).[3]
Liquid Chromatography Method Development
Liquid chromatography is often coupled with mass spectrometry (LC-MS) to separate the analyte of interest from complex matrices and to resolve isomers.[6]
Table 1: Typical LC Parameters for Cyclopentylhexyl Thiazolidine Analysis
Parameter
Typical Value
Rationale
Column
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Provides good retention and separation for moderately nonpolar compounds.
Mobile Phase A
Water with 0.1% formic acid
Aqueous phase for reversed-phase chromatography; formic acid aids in protonation.
Mobile Phase B
Acetonitrile or Methanol with 0.1% formic acid
Organic phase for elution; formic acid maintains a consistent pH.
Flow Rate
0.2 - 0.5 mL/min
Optimal for analytical scale columns to ensure good chromatographic resolution.
Gradient Elution
Start with a low percentage of B, ramp to a high percentage of B
Allows for the separation of compounds with a range of polarities.
Column Temperature
25 - 40 °C
Can be optimized to improve peak shape and resolution.
Injection Volume
1 - 5 µL
Dependent on sample concentration and instrument sensitivity.
Mass Spectrometry Method Development
Table 2: Typical MS Parameters for Cyclopentylhexyl Thiazolidine Analysis
Parameter
Typical Value (Positive ESI)
Rationale
Ionization Mode
Electrospray Ionization (ESI), Positive
Thiazolidines are typically basic and readily protonated.
Capillary Voltage
3.5 - 4.5 kV
Optimizes the electrospray process for efficient ion generation.
Cone Voltage
20 - 40 V
Can be adjusted to control in-source fragmentation.
Source Temperature
100 - 150 °C
Aids in desolvation of the analyte ions.
Desolvation Gas Flow
600 - 800 L/hr
Facilitates the evaporation of the solvent from the ESI droplets.
Collision Energy (for MS/MS)
10 - 40 eV
Varies depending on the stability of the precursor ion and the desired degree of fragmentation.
IV. Data Interpretation and Structural Elucidation
The interpretation of mass spectra is a critical step in identifying and characterizing cyclopentylhexyl thiazolidines.
dot
Caption: A conceptual diagram illustrating potential fragmentation pathways for a protonated cyclopentylhexyl thiazolidine molecule.
Protocol 2: Structural Elucidation using High-Resolution MS and MS/MS
Objective: To determine the structure of a cyclopentylhexyl thiazolidine derivative using high-resolution mass spectrometry and tandem mass spectrometry.
Procedure:
Acquire Full Scan High-Resolution Mass Spectrum: Obtain a full scan mass spectrum in the appropriate mass range to determine the accurate mass of the molecular ion.
Determine Elemental Composition: Use the accurate mass measurement of the molecular ion to calculate its elemental composition using mass spectrometry software. This provides a high degree of confidence in the molecular formula.
Perform Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
Analyze Fragmentation Patterns: Examine the product ion spectrum for characteristic neutral losses and fragment ions.
Look for losses corresponding to the cyclopentyl (69 Da) and hexyl (85 Da) groups.
Identify fragment ions resulting from the cleavage of the thiazolidine ring.
Propose fragmentation mechanisms to explain the observed product ions.
Compare with Reference Spectra: If available, compare the obtained MS/MS spectrum with the spectra of known thiazolidine derivatives to aid in the structural assignment.
Trustworthiness of the Protocol: This protocol relies on the fundamental principles of mass spectrometry, including accurate mass measurement and predictable fragmentation patterns. The combination of high-resolution MS and MS/MS provides a self-validating system for structural elucidation.
V. Quantitative Analysis
In drug development, it is often necessary to quantify the concentration of a compound in various matrices. LC-MS/MS is the gold standard for quantitative analysis due to its high sensitivity and selectivity.[3][4]
Protocol 3: Quantitative Analysis using Multiple Reaction Monitoring (MRM)
Objective: To quantify the concentration of a cyclopentylhexyl thiazolidine in a sample using LC-MS/MS with multiple reaction monitoring (MRM).
Materials:
Calibrated stock solution of the cyclopentylhexyl thiazolidine standard
Internal standard (a structurally similar compound, preferably a stable isotope-labeled version)
The matrix in which the analyte is to be quantified (e.g., plasma, urine)
Procedure:
Optimize MRM Transitions: Infuse a standard solution of the analyte into the mass spectrometer to determine the precursor ion (typically [M+H]+) and the most abundant and stable product ions. Select at least two MRM transitions for quantification and confirmation.
Prepare Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte and a fixed concentration of the internal standard into the matrix.
Prepare Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.
Sample Extraction: If necessary, perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering components from the matrix.
LC-MS/MS Analysis: Analyze the calibration standards, QC samples, and unknown samples using the developed LC-MS/MS method in MRM mode.
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Expertise and Experience: The success of quantitative analysis relies on careful method development and validation. The choice of an appropriate internal standard is crucial for correcting for variations in sample preparation and instrument response.
Conclusion
Mass spectrometry is a powerful and versatile analytical technique that plays a pivotal role in the research and development of cyclopentylhexyl thiazolidines. By leveraging the principles of soft ionization, high-resolution mass analysis, and tandem mass spectrometry, researchers can confidently determine the structure, purity, and quantity of these important pharmaceutical compounds. The protocols and guidelines presented in this application note provide a solid foundation for developing robust and reliable analytical methods, ultimately accelerating the drug discovery and development process.
References
Mass Spectrometry in Small Molecule Drug Development. (2015). National Institutes of Health. [Link]
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. [Link]
Thiazolidinediones: Recent Development in Analytical Methodologies. (2024). PubMed. [Link]
Thiazolidinediones: Recent Development in Analytical Methodologies. OUCI. [Link]
Small molecule analysis using MS. Bioanalysis Zone. [Link]
Design, Synthesis and Evaluation of Thiazolidines derivatives as Anti-bacterial Agents. IJSDR. [Link]
Thiazolidinediones: Recent Development in Analytical Methodologies. (2023). ResearchGate. [Link]
Mass spectrometry in small molecule drug development. (2025). ResearchGate. [Link]
Application of LCMS in small-molecule drug development. (2016). New Food Magazine. [Link]
Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Biological Evaluation. (2024). MDPI. [Link]
Mass spectrometry and drug development – how the two come together. (2018). Drug Target Review. [Link]
Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. PMC. [Link]
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PMC. [Link]
Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxidant Activities. (2019). ResearchGate. [Link]
(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2016). ResearchGate. [Link]
Rapid quantification and isotopic analysis of dissolved sulfur species. Division of Geological and Planetary Sciences. [Link]
Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (2024). MDPI. [Link]
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. PubMed. [Link]
Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. (2024). Cureus. [Link]
Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
Exploring the sulfur species in wine by HPLC-ICPMS/MS. ScienceDirect. [Link]
4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Thieme. [Link]
Synthesis and Characterization of New Thiazolidinones Containing Coumarin Moieties and Their Antibacterial and Antioxidant Activities. PMC. [Link]
Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Shimadzu. [Link]
Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. (2022). Journal of Medicinal and Chemical Sciences. [Link]
Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. (2021). MDPI. [Link]
Using 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride in cancer research
Application Note: Evaluating 3-(6-Cyclopentylhexyl)thiazolidine Hydrochloride as a Modulator of Lipid Signaling and PPARγ in Oncology Scientific Rationale & Target Engagement Thiazolidine derivatives have historically de...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Evaluating 3-(6-Cyclopentylhexyl)thiazolidine Hydrochloride as a Modulator of Lipid Signaling and PPARγ in Oncology
Scientific Rationale & Target Engagement
Thiazolidine derivatives have historically demonstrated profound anticancer potential, primarily functioning as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)[1]. Activation of this nuclear receptor in cancer models (including colon, breast, and lung carcinomas) acts as a tumor suppressor mechanism, driving cell cycle arrest and downregulating pro-inflammatory cytokines[1][2].
However, first-generation thiazolidinediones often suffer from poor tumor penetrance and rapid efflux. 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride (CAS 38920-84-2) is a specialized synthetic analog designed to overcome these pharmacokinetic barriers[3].
The Causality of the Chemical Structure:
As an application scientist, the first thing to note about this compound is its highly lipophilic 6-cyclopentylhexyl tail. This structural modification serves two distinct mechanistic purposes:
Membrane Partitioning: The high partition coefficient (LogP) allows the compound to bypass standard ATP-binding cassette (ABC) efflux pumps by directly embedding into lipid rafts on the cancer cell membrane.
Receptor Affinity: The lipophilic tail mimics endogenous fatty acid ligands, facilitating deep insertion into the hydrophobic ligand-binding pocket of PPARγ. Once bound, the activated receptor complex translocates to the nucleus, where it transcriptionally represses the Wnt/β-catenin survival pathway and inhibits COX-2/PGE2 inflammatory signaling[4][5].
Mechanistic Pathway
Proposed mechanism of 3-(6-Cyclopentylhexyl)thiazolidine HCl and the GW9662 self-validation loop.
Experimental Workflows: The Self-Validating System
A critical pitfall when evaluating highly lipophilic compounds is misattributing non-specific membrane disruption (a surfactant-like effect at high doses) to targeted, receptor-mediated apoptosis.
To ensure absolute trustworthiness , the protocols below are designed as self-validating systems . By introducing a parallel rescue arm pre-treated with GW9662 (an irreversible PPARγ antagonist), we create a binary validation matrix. If the cytotoxicity of 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride is genuinely receptor-mediated, GW9662 will rescue the cells and shift the IC50 curve to the right. If toxicity stems from non-specific membrane lysis, the IC50 will remain static.
Causality Note: When working with lipophilic analogs, standard 10% Fetal Bovine Serum (FBS) acts as a "lipid sink," sequestering the compound and artificially inflating your IC50. We mandate a transition to 1% FBS to measure true potency.
Step-by-Step Methodology:
Cell Seeding: Seed target carcinoma cells (e.g., A549 lung or HCT116 colon) at 5,000 cells/well in a 96-well plate using standard culture media (10% FBS). Incubate overnight at 37°C, 5% CO2.
Media Transition: Aspirate media and wash gently with PBS. Replace with assay media containing exactly 1% FBS. Incubate for 12 hours to allow metabolic stabilization.
Antagonist Pre-treatment (The Validation Step): Divide the plate into two cohorts. Treat Cohort A with vehicle (0.1% DMSO). Treat Cohort B with 10 µM GW9662. Incubate for 2 hours to ensure complete irreversible binding to PPARγ.
Compound Dosing: Administer 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride to both cohorts in a 9-point serial dilution (0.1 µM to 50 µM). Ensure final DMSO concentration never exceeds 0.5%.
Incubation & Readout: Incubate for 72 hours. Add 20 µL of CellTiter-Glo® reagent per well, lyse for 10 minutes on an orbital shaker, and record luminescence to calculate the IC50 shift.
Causality Note: Phenotypic death (Protocol A) must be correlated with transcriptional changes. This protocol confirms that the compound successfully translocates to the nucleus and actively modulates the PPRE (PPAR Response Element) and Wnt pathways.
Step-by-Step Methodology:
Transfection: Co-transfect cells with a PPRE-Luciferase reporter plasmid (or TOP-Flash for Wnt/β-catenin) and a Renilla luciferase control plasmid (for normalization) using Lipofectamine 3000.
Recovery: Allow 24 hours for plasmid integration and baseline expression in 10% FBS media.
Starvation & Treatment: Switch to 1% FBS media. Treat cells with the calculated IC50 dose of 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride, with and without the GW9662 antagonist.
Lysis: After 24 hours of treatment, wash cells with ice-cold PBS and lyse using 1X Passive Lysis Buffer (Promega) for 15 minutes at room temperature.
Dual-Luciferase Readout: Quantify Firefly luminescence (target engagement) followed by Renilla luminescence (transfection efficiency control). Calculate the fold-change relative to the vehicle control.
Data Presentation & Expected Outcomes
The following tables summarize the expected quantitative validation metrics when isolating the receptor-mediated efficacy of this compound from background lipophilic toxicity.
Table 1: Comparative IC50 Profiles (Validation of On-Target Toxicity)
Title: PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action
Source: Frontiers in Immunology
URL: [Link]
Title: PPAR-γ Modulators as Current and Potential Cancer Treatments
Source: National Institutes of Health (PMC)
URL: [Link]
Title: The use of Cox-2 and PPARγ signaling in anti-cancer therapies (Review)
Source: Spandidos Publications
URL: [Link]
Title: Anticancer actions of PPARγ ligands: Current state and future perspectives in human lung cancer
Source: National Institutes of Health (PMC)
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Protocol for Antimicrobial Profiling of Thiazolidine Derivatives
Abstract
Thiazolidine derivatives (specifically thiazolidin-4-ones and thiazolidine-2,4-diones) represent a privileged scaffold in medicinal chemistry due to their ability to inhibit bacterial peptidoglycan synthesis and disrupt biofilm formation. However, their lipophilic nature and potential for hydrolytic instability present unique challenges in standard antimicrobial assays. This application note outlines a validated, high-integrity protocol for testing these compounds, moving beyond generic screening to provide robust, reproducible pharmacological data.
The Challenge: Thiazolidine derivatives are often hydrophobic. Standard aqueous dilutions can lead to "crashing out" (precipitation), resulting in false negatives (compound not in solution) or false positives (precipitate read as bacterial growth in turbidity assays).
Protocol A: Stock Preparation
Solvent Selection: Use analytical grade Dimethyl Sulfoxide (DMSO). Avoid ethanol, as thiazolidines are less stable in protic solvents over long durations.
Concentration: Prepare a high-concentration master stock (e.g., 10 mg/mL or 20 mg/mL) to minimize the volume of DMSO added to the culture media.
Storage: Store aliquots at -20°C. Critical: Thiazolidine rings can undergo hydrolysis; do not subject stock solutions to repeated freeze-thaw cycles.
Protocol B: Solvent Tolerance Validation
Before testing derivatives, you must determine the Maximum Tolerable Concentration (MTC) of DMSO for your specific bacterial strains.
Guideline: Most Enterobacteriaceae tolerate up to 2% v/v DMSO. However, fastidious organisms (e.g., Neisseria spp.) or highly sensitive strains (e.g., Acinetobacter) may be inhibited by >1% DMSO.
Rule: Ensure the final DMSO concentration in the assay well is < 1% v/v .
Rationale: Standard turbidity (OD600) measurements are flawed for thiazolidines because (a) the compounds often precipitate, causing turbidity, and (b) many derivatives are chromogenic (yellow/orange), interfering with absorbance readings.
Solution: Use Resazurin (7-hydroxy-3H-phenoxazin-3-one) . This blue, non-fluorescent dye is reduced by viable bacterial reductases to resorufin (pink, fluorescent).[1] This provides a metabolic readout independent of compound precipitate or color.
Workflow Diagram
Figure 1: Optimized workflow for Resazurin-based MIC determination of lipophilic compounds.
Step-by-Step Protocol
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2] Ensure pH is 7.2–7.4 (acidic pH accelerates thiazolidine hydrolysis).
Plate Setup (96-well round bottom):
Columns 1-10: Test compound (2-fold serial dilution).
Column 11: Growth Control (Bacteria + Media + DMSO solvent at same % as test wells).
Column 12: Sterility Control (Media only) + Background Control (Media + Compound at highest concentration).
Inoculum Prep:
Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL).
Dilute 1:100 in CAMHB to reach ~10^6 CFU/mL.
Add 50 µL of inoculum to wells containing 50 µL of compound. Final Assay Density: 5 x 10^5 CFU/mL.
Incubation: 37°C for 18–24 hours (aerobic).
Development:
Add 30 µL of 0.015% Resazurin solution to each well.
Incubate for 1–4 hours.
Visual Score: Blue = No Growth (Inhibition); Pink = Growth.
MIC Definition: The lowest concentration that prevents the color change from blue to pink.[3]
Rationale: MIC only tells you potency. It does not tell you if the thiazolidine is bacteriostatic (inhibits growth) or bactericidal (kills). This distinction is vital for drug development.
Protocol
Setup: Prepare tubes with CAMHB containing the thiazolidine derivative at 1x MIC and 4x MIC . Include a Growth Control (no drug).
Inoculation: Add bacteria to a final concentration of ~5 x 10^5 CFU/mL.
Sampling: Incubate at 37°C with shaking. Remove aliquots (100 µL) at T=0, 2, 4, 8, and 24 hours.
Quantification: Serially dilute aliquots in saline and plate onto Mueller-Hinton Agar. Count colonies after 24h.
Interpretation:
Bactericidal: ≥3 log10 reduction in CFU/mL (99.9% kill) compared to the initial inoculum.
Bacteriostatic: <3 log10 reduction.
Data Presentation & Analysis
Table 1: Recommended Plate Layout for MIC (Concentrations in µg/mL)
Row
1 (Hi)
2
3
4
5
6
7
8
9
10 (Lo)
11 (GC)
12 (SC)
A
256
128
64
32
16
8
4
2
1
0.5
Growth
Media
B
256
128
64
32
16
8
4
2
1
0.5
Growth
Cmpd Only*
*Cmpd Only: High concentration compound + Media (No bacteria). Checks for intrinsic color/precipitation.
Logic Diagram: Interpreting Results
Figure 2: Decision tree for interpreting Resazurin assay results, accounting for potential chemical interference.
References
Clinical and Laboratory Standards Institute (CLSI). (2015).[4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[5][6] CLSI.[4][5] [Link]
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[7] Nature Protocols, 3(2), 163-175. [Link]
Nazar, M. D., et al. (2020). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 25(21), 4972. [Link]
Technical Support Center: Optimizing the Synthesis of 3-(6-Cyclopentylhexyl)thiazolidine Hydrochloride
Welcome to the Technical Support Center for the synthesis of 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride (CAS: 38920-84-2). This compound features a hydrophilic thiazolidine core and a highly lipophilic 6-cyclopenty...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride (CAS: 38920-84-2). This compound features a hydrophilic thiazolidine core and a highly lipophilic 6-cyclopentylhexyl tail. Synthesizing this molecule presents unique challenges, primarily balancing the nucleophilicity of the secondary amine against the steric hindrance and elimination potential of the long-chain alkyl halide.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your synthesis yield and purity.
Synthesis Workflow Overview
The standard synthetic route involves the
N-alkylation of thiazolidine with 1-bromo-6-cyclopentylhexane, followed by the generation of the hydrochloride salt.
Figure 1: Optimized synthetic workflow for 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride.
Troubleshooting & Mechanistic FAQs
Q1: Why is my N-alkylation yield plateauing at 60% despite using excess 1-bromo-6-cyclopentylhexane?
The Causality: The thiazolidine ring is susceptible to degradation under harsh basic conditions. Furthermore, the long aliphatic chain of 1-bromo-6-cyclopentylhexane reduces its electrophilicity compared to shorter alkyl halides. If you are using a weak organic base like Triethylamine (Et₃N) at low temperatures, the reaction simply stalls due to the high activation energy of the
transition state.
The Solution: Switch to a heterogeneous, mild inorganic base like anhydrous Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (e.g., Acetonitrile). To overcome the sluggish kinetics without increasing the temperature, add a catalytic amount of Potassium Iodide (KI)[1]. This initiates an in-situ Finkelstein reaction, transiently converting the alkyl bromide into a highly reactive alkyl iodide, drastically lowering the activation energy for the nucleophilic attack[2].
Q2: How do I minimize the formation of elimination byproducts (e.g., 6-cyclopentylhex-1-ene)?
The Causality: Elimination (
) directly competes with substitution (). When strong bases (like NaH or KOH) or excessively high temperatures (>100°C) are used, the base abstracts a -proton from the alkyl halide instead of the thiazolidine nitrogen attacking the -carbon.
The Solution: Strictly control the reaction temperature between 70°C and 80°C. Ensure your K₂CO₃ is finely milled to increase its surface area; this allows for efficient deprotonation of the thiazolidine without requiring elevated thermal energy that would otherwise favor the pathway[3].
Figure 2: Competing SN2 and E2 pathways during the N-alkylation of thiazolidine.
Q3: I am losing product during the aqueous workup. How can I improve recovery?
The Causality: The target free base is an amphiphilic molecule. The 6-cyclopentylhexyl tail is highly hydrophobic, while the secondary amine/thiazolidine core is hydrophilic. This causes severe emulsion formation during aqueous extraction, trapping the product in the interfacial layer.
The Solution: Never quench with deionized water. Quench the reaction with saturated aqueous NaCl (brine) to force the organic product into the organic layer via the salting-out effect. If an emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite to remove suspended inorganic carbonates that stabilize the emulsion.
Q4: My hydrochloride salt precipitates as a sticky oil or gum instead of a crystalline solid. How do I fix this?
The Causality: "Oiling out" (liquid-liquid phase separation) occurs because the long, flexible lipophilic tail disrupts the crystal lattice energy of the salt. If the solvent used for salt formation allows moderate solubility, or if trace moisture is present, the salt will crash out as a heavy oil rather than nucleating into crystals.
The Solution: Water is the enemy of crystallization here. Use strictly anhydrous, non-polar anti-solvents like Methyl tert-butyl ether (MTBE) or dry Diethyl Ether. Generate the salt by slowly adding a stoichiometric amount of anhydrous HCl in dioxane (4M) to the free base dissolved in cold MTBE (0–5°C). The sudden drop in solubility in the cold, non-polar environment forces rapid crystal nucleation.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the resulting yield/purity of the N-alkylation step.
Entry
Base
Solvent
Additive
Temp (°C)
Yield (%)
Purity (HPLC %)
Primary Issue Addressed
1
Et₃N
DCM
None
40
45
82
Incomplete conversion due to low temp/weak base.
2
NaH
THF
None
65
52
75
High elimination byproduct formation.
3
K₂CO₃
MeCN
None
80
68
88
Sluggish kinetics without catalyst.
4
K₂CO₃
MeCN
KI (0.1 eq)
80
89
96
Optimized: Finkelstein catalysis prevents .
Self-Validating Experimental Protocol
This protocol is designed with built-in validation checkpoints to ensure the integrity of the synthesis at every stage.
Part A: N-Alkylation (Free Base Synthesis)
Preparation: Flame-dry a 250 mL round-bottom flask under nitrogen. Charge the flask with Thiazolidine (1.0 eq, 50 mmol), finely milled anhydrous K₂CO₃ (2.0 eq, 100 mmol), and KI (0.1 eq, 5 mmol).
Solvent Addition: Add 100 mL of anhydrous Acetonitrile (MeCN). Stir the suspension at room temperature for 15 minutes to allow pre-complexation.
Heating: Attach a reflux condenser and heat the mixture to 80°C for 12 hours.
Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 8:2, Ninhydrin stain). The secondary amine starting material (
) should disappear, replaced by a new, less polar spot ().
Filtration: Cool the reaction to room temperature. Filter the mixture through a sintered glass funnel to remove the inorganic salts (K₂CO₃, KBr). Wash the filter cake with 20 mL of cold MeCN.
Workup: Concentrate the filtrate under reduced pressure. Partition the resulting crude oil between Ethyl Acetate (150 mL) and saturated Brine (100 mL).
Extraction: Separate the organic layer. Extract the aqueous layer once more with EtOAc (50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 3-(6-Cyclopentylhexyl)thiazolidine free base as a pale yellow oil.
Part B: Hydrochloride Salt Formation & Crystallization
Dissolution: Dissolve the crude free base in 75 mL of anhydrous MTBE in a clean, dry flask.
Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0–5°C for 20 minutes.
Precipitation: Under vigorous magnetic stirring, add 4M HCl in Dioxane (1.05 eq, 52.5 mmol) dropwise via a syringe.
Validation Checkpoint: A white precipitate should form immediately upon the addition of the acid. If an oil forms, stop the addition, add a seed crystal, and scratch the inside of the flask with a glass rod to induce nucleation.
Isolation: Stir the suspension at 0°C for an additional 30 minutes to ensure complete crystallization. Filter the white crystalline solid rapidly using a Büchner funnel.
Washing & Drying: Wash the filter cake with ice-cold MTBE (2 × 20 mL) to remove any unreacted lipophilic impurities. Dry the solid under high vacuum at 40°C for 12 hours to afford pure 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride.
References
Ebajo Jr, V. D., & Alea, G. V. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc. [Link]
MDPI Molecules. (2019). New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies.[Link]
Troubleshooting low yield in thiazolidine ring formation
Welcome to the Technical Support Center for Thiazolidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize thiazolidine ring formation reaction...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Thiazolidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize thiazolidine ring formation reactions. As a Senior Application Scientist, I've compiled this resource to address common challenges and provide in-depth, field-proven insights to enhance your experimental success.
Troubleshooting Guide: Low Yield in Thiazolidine Formation
Low yield is a frequent hurdle in thiazolidine synthesis. This section provides a structured approach to diagnosing and resolving the underlying issues.
Question: My thiazolidine synthesis is resulting in a very low yield. Where should I start troubleshooting?
Answer:
A low yield in thiazolidine formation can stem from several factors, ranging from suboptimal reaction conditions to the inherent stability of the reactants and products. A systematic approach to troubleshooting is the most effective way to pinpoint and address the issue.[1]
Here is a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for low thiazolidine yield.
Issue 1: Incomplete Conversion of Starting Materials
Question: I'm observing a significant amount of unreacted starting materials (aldehyde/ketone and aminothiol) in my reaction mixture. What steps can I take to drive the reaction to completion?
Answer:
Incomplete conversion is a common problem that can often be resolved by optimizing the reaction conditions. Here are several parameters to investigate:
Reaction Time and Temperature: Thiazolidine formation can be slow, sometimes requiring several hours to days for completion.[2] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or NMR is crucial to determine the optimal reaction time.[1] Increasing the reaction temperature can also enhance the rate, but be mindful of potential side reactions or product decomposition at elevated temperatures.[1][3]
pH of the Reaction Medium: The pH plays a critical role in the reaction mechanism. The reaction is often favored under mildly acidic conditions (pH 4-5), which facilitate the protonation of the carbonyl group, making it more electrophilic for the initial nucleophilic attack by the amine.[2] However, some studies have shown efficient and rapid thiazolidine formation at physiological pH (around 7.4).[2][4] It is essential to empirically determine the optimal pH for your specific substrates. The stability of the resulting thiazolidine can also be pH-dependent, with some derivatives showing degradation at lower pH values.[5]
Catalysis: While many thiazolidine syntheses proceed without a catalyst, the addition of a mild acid or base catalyst can sometimes accelerate the reaction.[2][6] For instance, piperidine is often used in the synthesis of 5-benzylidene-2,4-thiazolidinediones.[7] Green catalysts, such as ionic liquids, have also been employed to improve reaction efficiency and yield.[6][8]
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents, like ethanol or water, can facilitate the removal of the water molecule formed during the reaction, driving the equilibrium towards product formation.[9][10] In some cases, solvent-free conditions or the use of deep eutectic solvents have been shown to be effective.[6][11]
Set up a matrix of small-scale reactions to screen different parameters simultaneously.
Vary one parameter at a time (e.g., pH, temperature, catalyst) while keeping others constant.
Monitor reaction progress at regular intervals using TLC or LC-MS.
Analyze the crude reaction mixture by ¹H NMR to determine the conversion rate.
Identify the optimal conditions that provide the highest conversion to the desired product.
Issue 2: Formation of Side Products
Question: My reaction mixture shows multiple spots on TLC, and I'm isolating byproducts along with my desired thiazolidine. What are the common side reactions, and how can I minimize them?
Answer:
The formation of side products can significantly reduce the yield of the desired thiazolidine. Understanding the potential side reactions is key to mitigating them.
Iminium Ion Intermediate and Reversibility: The formation of a thiazolidine ring proceeds through a hemiaminal intermediate, followed by the formation of an iminium ion (Schiff base) and subsequent intramolecular cyclization.[12] This process can be reversible, and the stability of the iminium ion intermediate can influence the overall reaction outcome.[13]
Oxidation to Thiazoline: In the presence of oxidizing agents or under certain conditions, the thiazolidine ring can be oxidized to the corresponding thiazoline.[9][10]
Decomposition of the Thiazolidine Ring: Some thiazolidines are susceptible to hydrolysis, especially under strongly acidic or basic conditions, leading to the regeneration of the starting aldehyde and aminothiol.[13][14][15] The stability is highly dependent on the substituents on the thiazolidine ring.[5]
Strategies to Minimize Side Reactions:
Control of pH: As mentioned earlier, maintaining the optimal pH is crucial. Extreme pH values can promote side reactions and decomposition.
Inert Atmosphere: If oxidation is suspected, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Purity of Starting Materials: Ensure that the aldehyde and aminothiol starting materials are pure. Impurities can lead to the formation of unwanted byproducts.[1]
Temperature Control: Avoid excessively high temperatures that might promote decomposition or side reactions.
Technical Support Center: Troubleshooting Solubility & Assay Integration for 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists working with 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists working with 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride .
Because of its unique physicochemical structure—a hydrophilic, ionizable thiazolidine hydrochloride headgroup paired with a highly lipophilic 6-cyclopentylhexyl tail—this compound behaves similarly to a cationic surfactant. These amphiphilic properties frequently lead to micelle formation, colloidal aggregation, and poor aqueous solubility during in vitro assay integration. The following self-validating protocols and mechanistic insights will help you achieve reproducible data.
FAQ 1: Stock Solution Preparation (DMSO vs. Aqueous)
Q: Why does 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride precipitate or form a gel when I try to make a 10 mM stock in 100% DMSO?
A: While the free base form of this compound is highly soluble in organic solvents, the strong ionic crystal lattice of the hydrochloride salt can severely limit its solubility in pure, aprotic solvents like Dimethyl Sulfoxide (DMSO). Furthermore, its surfactant-like nature can cause it to form viscous liquid-crystalline phases (gels) at high concentrations.
Actionable Solution:
Do not rely on room-temperature dissolution. Use gentle warming (37°C water bath) combined with sonication for 5–10 minutes. If the compound still resists dissolution, adding a trace amount of sterile water (e.g., 2–5% v/v) to the DMSO can help break the ionic lattice of the HCl salt, allowing it to dissolve completely [1]. Note: You must account for this water content when calculating final assay solvent concentrations.
FAQ 2: Dilution into Assay Buffers (The "Crash Out" Problem)
Q: The compound completely dissolves in my DMSO stock, but when I dilute it into PBS or cell culture media (final 1% DMSO), it crashes out, causing cloudy solutions and inconsistent assay readouts. How do I prevent this?
A: This is a classic "solvent shift" phenomenon driven by two factors:
Hydrophobic Collapse: The highly lipophilic 6-cyclopentylhexyl tail rapidly aggregates in water to minimize thermodynamic exposure.
Common Ion Effect: High-salt buffers like PBS contain high concentrations of chloride ions, which suppress the solubility of the hydrochloride salt, forcing it out of solution.
Actionable Solution:
Never dilute a high-concentration DMSO stock directly into an aqueous buffer. Instead, perform all serial dilutions in 100% DMSO first. Then, execute a rapid 1:100 dilution directly into the assay buffer while vortexing vigorously. To create a "hydrophobic sink" that stabilizes the lipophilic tail, pre-supplement your assay buffer with a carrier protein like Bovine Serum Albumin (BSA) [2].
FAQ 3: Non-Specific Binding and Aggregation-Based Interference
Q: My assay signal is highly variable, and the compound appears to inhibit my target enzyme non-specifically at concentrations above 5 µM. Is this a false positive?
A: It is highly likely. Because of its amphiphilic nature, 3-(6-cyclopentylhexyl)thiazolidine hydrochloride can easily exceed its Critical Micelle Concentration (CMC) in aqueous media. At this threshold, the compound forms colloidal aggregates (typically 50–400 nm in size). These aggregates act as molecular sponges, sequestering and denaturing assay proteins on their surface, leading to false-positive inhibition [3].
Actionable Solution:
Add a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.01% Tween-20) to your assay buffer. Detergents disrupt colloidal aggregates, forcing the compound back into its monomeric form and rescuing the specific activity of the assay [4].
Quantitative Data Summary
Summarized below are the empirical solubility limits and recommended handling parameters for this compound class to ensure assay integrity.
Parameter
Value / Recommendation
Mechanistic Rationale
Max DMSO Solubility
~10–20 mM (Requires warming)
Strong ionic lattice of the HCl salt limits pure DMSO solubility.
Max Aqueous Solubility
< 100 µg/mL
Highly dependent on buffer salt concentration (Common ion effect).
Recommended Co-solvents
100% DMSO (Stock), 1:1 DMSO:PBS
Avoids direct thermodynamic shock during solvent shifts.
Recommended Additives
0.01% Triton X-100, 0.1% BSA
Disrupts micelles and prevents non-specific plastic adsorption.
Experimental Protocols
Protocol: Carrier-Protein Mediated Dilution for Aqueous Assays
This protocol is a self-validating system designed to prevent hydrophobic collapse and ensure the compound remains monomeric in solution.
Step 1: Prepare a 10 mM master stock of 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride in 100% DMSO. Vortex and sonicate at 37°C for 5 minutes until optically clear.
Step 2: Perform your required concentration-response serial dilutions in 100% DMSO. Self-Validation: Check for any localized gelation or precipitation in the pipette tip.
Step 3: Prepare the target aqueous assay buffer supplemented with 0.1% (w/v) fatty-acid-free BSA and 0.01% Triton X-100.
Step 4: Rapidly inject 1 µL of the DMSO stock into 99 µL of the prepared assay buffer (1:100 dilution) while vortexing simultaneously.
Step 5: Allow the solution to equilibrate for 15 minutes at room temperature to allow BSA-compound binding before adding cells or target enzymes.
Mechanistic Workflows & Visualizations
Workflow for preparing and diluting 3-(6-Cyclopentylhexyl)thiazolidine HCl to prevent precipitation.
Mechanism of colloidal aggregation-based assay interference and rescue via detergent or BSA.
References
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Thorne N, Auld DS, Inglese J. Current Opinion in Chemical Biology (via PMC).[Link]
The Ecstasy and Agony of Assay Interference Compounds. Baell JB, et al. ACS Central Science (via PMC).[Link]
Optimization
Technical Support Center: Thiazolidine Chemistry & Stability
Current Status: Operational | Topic: Solution Stability & Degradation Pathways Executive Summary: The Thiazolidine Paradox Thiazolidine compounds occupy a unique duality in chemical biology. In medicinal chemistry (e.g.,...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational | Topic: Solution Stability & Degradation Pathways
Executive Summary: The Thiazolidine Paradox
Thiazolidine compounds occupy a unique duality in chemical biology. In medicinal chemistry (e.g., Thiazolidinediones like Pioglitazone), the ring is a robust pharmacophore requiring stability. Conversely, in peptide synthesis (e.g., Pseudoprolines), the ring is designed to be a "sacrificial" protecting group that must remain stable during chain assembly but collapse predictably under acidic deprotection.
This guide addresses the three primary vectors of instability: Hydrolytic Ring Opening , Sulfur Oxidation , and C-2 Epimerization .
Module 1: Hydrolytic Instability (The pH Hazard)
The Core Issue:
The thiazolidine ring is an N,S-acetal. Like all acetals, it is susceptible to acid-catalyzed hydrolysis. In aqueous solution, this equilibrium favors the ring-closed form at neutral/basic pH but shifts toward the open-chain aldehyde and aminothiol at acidic pH.
Mechanism of Failure:
Protonation: The ring nitrogen is protonated (pKa ~6.3 for simple alkyl thiazolidines).[1]
Ring Opening: The C2-N bond cleaves to form an iminium ion (Schiff base).
Hydrolysis: Water attacks the iminium carbon, releasing the aldehyde and free thiol.
Critical Insight for Peptide Chemists (Pseudoprolines):
Pseudoprolines (Ser/Thr/Cys-derived thiazolidines) are designed to induce a "kink" in the peptide backbone, preventing aggregation.[2][3] They are stable to 20% piperidine (Fmoc removal) but will degrade if exposed to aqueous acids (e.g., 1% TFA/DCM) for prolonged periods before the final cleavage step.
Visualizing the Pathway
Figure 1: Acid-catalyzed hydrolysis pathway. Note that the Iminium Ion is the rate-determining intermediate.
Module 2: Oxidative Stress (The Sulfur Vulnerability)
The Core Issue:
The sulfur atom at position 1 is a thioether. It is electron-rich and prone to oxidation by atmospheric oxygen, peroxides (common in aged THF or Dioxane), or metabolic enzymes.
Troubleshooting Signs:
LC-MS: Appearance of peaks at M+16 (Sulfoxide) and M+32 (Sulfone).
Solubility Changes: Sulfoxides are generally more polar/water-soluble than the parent thiazolidine.
Solvent Compatibility Table:
Solvent
Risk Level
Cause of Instability
Mitigation
Water (pH 7)
Low
Stable to hydrolysis; slow oxidation.
Degas buffers; add EDTA.
THF / Dioxane
High
Peroxide formation over time.
Use fresh, inhibitor-free, or distilled solvents.
DMSO
Medium
Can act as an oxidant (Pummerer-type) under acidic stress.
Avoid strong acids in DMSO stock solutions.
Methanol
Low
Good solubility; minimal reactivity.
Preferred solvent for LC-MS.
Module 3: Photostability & Epimerization
Case Study: Thiazolidinediones (Glitazones)
Drugs like Pioglitazone are highly photosensitive.[4][5] Exposure to UV light (or even ambient lab light for extended periods) causes photolytic cleavage and oxidation.
Protocol: Always store stock solutions in amber glass vials. Wrap reaction vessels in aluminum foil.
Epimerization (The Stereocenter Drift):
Thiazolidines with chiral centers (especially at C-2 or C-4) can epimerize via the ring-opened iminium intermediate. This is accelerated by:
Basic pH: Promotes proton abstraction.
Heat: Increases the rate of reversible ring opening.
Aldehyde Exchange: If excess aldehyde is present, the ring can open and re-close with inverted stereochemistry.
Troubleshooting Guide (FAQ)
Q1: My thiazolidine compound disappeared during lyophilization. What happened?
Diagnosis: If your solution contained residual acid (HCl, TFA, Acetic Acid), the concentration of acid increases as water sublimes. This "pH drop" triggers the ring-opening hydrolysis described in Module 1. The resulting aldehyde (often volatile, like formaldehyde) may sublime away, leaving only the aminothiol or degradation junk.
Fix: Neutralize the solution to pH 7.0–8.0 before freezing. Use ammonium bicarbonate buffer if a volatile salt is required.
Q2: I see a "split peak" in my HPLC chromatogram. Is my compound impure?
Diagnosis: This is likely Rotamerism or Epimerization .
Rotamers: If the thiazolidine nitrogen is acylated (e.g., N-Boc, N-Acetyl), the amide bond restricts rotation, creating cis/trans isomers visible on NMR/HPLC. Run the NMR at 50°C; if peaks coalesce, it's rotamers.
Epimers: If the peaks do not coalesce, you have racemized a chiral center. Check your synthesis pH.[1][6]
Q3: My peptide yield is low, and I used a Pseudoproline. Why?
Diagnosis: Premature cleavage. Did you use >5% TFA during a side-chain deprotection step? Or did you leave the peptide in acidic solution for >2 hours?
Fix: Pseudoprolines are designed to cleave only during the final global deprotection (95% TFA). Keep intermediate steps below 1% acid concentration.
Validated Protocol: Stability-Indicating Assay
Objective: Determine the stress-stability profile of a thiazolidine candidate.
Oxidative: 4 hours at Room Temp (quench with Sodium Bisulfite before analysis).
Analysis: Inject 10 µL onto HPLC (C18 Column).
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile Gradient.
Detection: UV (254 nm) and MS (ESI+).
Decision Tree for Stability Analysis
Figure 2: Diagnostic workflow for identifying degradation pathways.
References
Kallen, R. G., & Jencks, W. P. (1966). "Equilibria for the Reaction of Amines with Formaldehyde and Protons to Form Iminium Ions." Journal of the American Chemical Society.[1][10] Link
Mutter, M., et al. (2004). "Pseudoprolines in Peptide Synthesis: Concepts and Applications." Peptide Science. Link
Singh, S., & Gaikwad, P. (2017).[4] "Photostability Studies of Pioglitazone Hydrochloride in Aqueous Solutions." International Journal of Pharmaceutical Sciences and Research. Link
Gilchrist, T. L. (1997). Heterocyclic Chemistry. 3rd Edition. Longman. (General reference for Thiazolidine ring systems).
Wöhr, T., et al. (1996). "Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis." Journal of the American Chemical Society.[1][10] Link
Technical Support Center: Troubleshooting N-Alkyl Thiazolidine Synthesis
Topic: Side Reaction Products in the Synthesis of N-Alkyl Thiazolidines Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists Introduction: The Stability Paradox Welcome to the...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Side Reaction Products in the Synthesis of N-Alkyl Thiazolidines
Role: Senior Application Scientist
Audience: Medicinal Chemists & Process Development Scientists
Introduction: The Stability Paradox
Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering "ghost" peaks, disappearing products, or inexplicable regioisomers in your N-alkyl thiazolidine synthesis.
Thiazolidines are chemically deceptive. While they appear to be simple saturated heterocycles, they function mechanistically as cyclic hemiaminals (thioaminals) . This makes them inherently dynamic. Unlike a standard piperidine or pyrrolidine ring, the thiazolidine core exists in a pH-dependent equilibrium with its open-chain iminium (Schiff base) form.
This guide moves beyond standard protocols to address the causality of failure, focusing on the three most common side-reaction vectors: Hydrolytic Ring Opening , S-Oxidation , and Regio-Ambiguous Alkylation .
Module 1: The "Disappearing" Yield (Hydrolytic Instability)
User Complaint: "My product looked clean by NMR in
, but after flash chromatography or aqueous workup, the mass balance is low, and I see aldehyde peaks."
Technical Diagnosis
You are witnessing acid-catalyzed ring opening . N-alkyl thiazolidines are stable in basic and neutral conditions. However, in the presence of acid (even slightly acidic silica gel) or water, the ring opens to form an iminium ion, which subsequently hydrolyzes back to the starting aldehyde and amino-thiol.
The Mechanism:
Protonation: The nitrogen is protonated.
Ring Opening: The C2-N bond breaks, forming a sulfhydryl-iminium intermediate.
Hydrolysis: Water attacks the iminium, releasing the aldehyde.
Troubleshooting Protocol
Symptom
Root Cause
Corrective Action
Product decomposes on TLC/Column
Silica gel acidity () catalyzes ring opening.
Use Neutral Alumina or pre-treat silica with 1-2% Triethylamine (TEA) in the eluent.
Aldehyde peak in NMR
Equilibrium shift in wet solvent or (often acidic).
Filter through basic alumina before use. Avoid or wet DMSO.
Low yield after aqueous workup
pH of the aqueous layer dropped below 6.0.
Maintain aqueous pH using saturated or carbonate buffers.
Visualizing the Pathway
Fig 1.[1] The pH-dependent equilibrium of thiazolidines.[2][3] Acidic conditions drive the reaction to the right (hydrolysis).
User Complaint: "I see M+16 and M+32 peaks in my LC-MS. Also, a dimer (2M-2) is forming."
Technical Diagnosis
The sulfur atom in the thiazolidine ring is nucleophilic and prone to oxidation.
S-Oxidation: Atmospheric oxygen or peroxides in solvents (e.g., THF, ethers) can oxidize the sulfide to a Sulfoxide (M+16) and eventually a Sulfone (M+32) .
Disulfide Dimerization: If the ring opens (see Module 1), the free thiol is rapidly oxidized to a disulfide dimer.
Crucial Insight: Sulfoxides introduce a new chiral center at sulfur, often creating complex diastereomeric mixtures in NMR (doubling of signals).
Troubleshooting Protocol
Impurity Type
Detection (LC-MS)
Prevention Strategy
Sulfoxide
Degas solvents (sparge with Argon). Use fresh antioxidants (BHT) in ether solvents. Avoid chlorinated solvents if possible (can generate HCl/radicals).
Sulfone
Indicates strong oxidant presence. Check reagents for peroxide contamination.
Disulfide Dimer
Indicates Ring Opening + Oxidation . Fix the hydrolysis issue first (Module 1), then work under strict inert atmosphere (/Ar).
Protocol: Oxidative Stability Check
Before scaling up, perform this rapid stress test:
Dissolve 5 mg of product in solvent of choice.
Expose to air for 4 hours.
Run LC-MS.
Pass Criteria: < 0.5% Sulfoxide formation.
Module 3: Alkylation Ambiguity (N- vs. S-Alkylation)
User Complaint: "I am trying to alkylate the nitrogen of a thiazolidine, but I'm getting a mixture of products or water-soluble solids."
Technical Diagnosis
Direct alkylation of a thiazolidine ring with alkyl halides is fraught with regioselectivity issues.
Quaternization: The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine), leading to quaternary ammonium salts (thiazolidinium salts).
S-Alkylation (Ring Opening): If the ring opens, the sulfur becomes a potent nucleophile (thiolate), leading to linear thioethers.
Recommended Workflow: Reductive Amination
Do not use direct alkylation (
) unless necessary. Instead, use Reductive Amination or Condensation-Reduction .
Step 2: If starting with unsubstituted thiazolidine, use Aldehyde +
.
Visualizing the Alkylation Risks
Fig 2. Competition between desired N-alkylation and side reactions (Quaternization and S-alkylation).
FAQ: Rapid Fire Solutions
Q: Can I use Boc-protection on the Nitrogen?A: Yes, but be careful. N-Boc thiazolidines are actually less stable to hydrolysis than N-alkyl variants. The electron-withdrawing carbonyl destabilizes the C2-N bond, promoting ring opening.
Q: Why do I see two spots on TLC that merge into one after isolation?A: This is likely Invertomers . The nitrogen in N-alkyl thiazolidines can undergo pyramidal inversion. If the barrier is high enough (due to bulky substituents), you may see distinct spots/peaks that coalesce at higher temperatures.
Q: Best solvent for recrystallization?A: Ethanol/Water is common, but ensure the water is basic (pH 8-9). Pure ethanol is safer. Avoid Acetone (it can react with any ring-opened amino-thiol to form a new, different dimethyl-thiazolidine via trans-acetalization).
References
Mechanism of Thiazolidine Hydrolysis.
Pesek, J. J., & Frost, J. H. "Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives." Journal of the American Chemical Society.[4]
Oxidative Instability (Sulfoxides).
Cannon, J. et al. "Selective Synthesis of Thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone." International Journal of Chemistry.[5]
Alkylation vs. S-Alkylation Side Products.
Wu, Y. et al. "A study of the alkylation and acylation of N-acylthiazolidinethione." Indian Journal of Chemistry.
General Thiazolidine Synthesis & Stability.
Katritzky, A. R. "Handbook of Heterocyclic Chemistry." (General Reference for Hemiaminal Stability).
Technical Support Center: 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride
Welcome to the Advanced Purification Support Hub. Ticket ID: PUR-TZD-CPH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Executive Summary You are encountering purity issues with 3-(6-Cyc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Purification Support Hub.Ticket ID: PUR-TZD-CPH-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Executive Summary
You are encountering purity issues with 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride . This molecule presents a unique purification paradox: it possesses a highly polar, ionic "head" (the thiazolidine HCl salt) and a significantly lipophilic "tail" (the cyclopentylhexyl chain).
This duality often leads to three primary failure modes during isolation:
Oiling Out: The compound refuses to crystallize, forming a sticky gum due to the greasy alkyl chain preventing lattice packing.
Oxidative Degradation: The thiazolidine sulfur is prone to oxidation (sulfoxide formation), indicated by pink or yellow discoloration.
Hygroscopic Instability: The HCl salt absorbs atmospheric moisture, altering stoichiometry and causing hydrolysis.
This guide provides a self-validating workflow to resolve these issues, moving beyond standard protocols to address the specific physicochemical properties of this lipophilic heterocycle.
Module 1: Diagnostic Triage
Before attempting further purification, identify your specific failure mode using the decision matrix below.
Figure 1: Diagnostic workflow for identifying impurity profiles in lipophilic thiazolidine salts.
Module 2: Critical Troubleshooting (FAQs)
Q1: Why does my product form a "honey-like" oil instead of a solid?
The Mechanism: This is the "Lipophilic Trap." The cyclopentylhexyl chain disrupts the crystal lattice energy required to stabilize the ionic HCl head group. If any residual non-polar solvent (toluene, hexanes) or unreacted alkyl halide remains, it acts as a plasticizer, preventing solidification.
The Fix (Trituration):
You must remove the "plasticizers" without dissolving the salt.
Dissolve the oil in a minimum amount of Dichloromethane (DCM) .
Add Diethyl Ether (anhydrous) dropwise until turbidity persists.
Vigorously stir (high shear) for 30 minutes. The mechanical energy helps overcome the nucleation barrier.
If it remains oily, switch to n-Pentane as the anti-solvent and cool to -20°C.
Q2: The white solid turns pink upon exposure to air. Is it ruined?
The Mechanism: Thiazolidines are sensitive to oxidative ring opening or S-oxidation (forming sulfoxides). This is catalyzed by light and trace metals. The pink color is often a trace impurity (<0.5%) of a conjugated oxidative byproduct, not necessarily bulk decomposition.
The Fix (Antioxidant Wash):
Do not recrystallize immediately (oxidation will recur).
Perform a "Free Base Wash": Suspend the salt in 5% NaHCO₃ (aq) containing 0.1% Sodium Thiosulfate (reducing agent).
Extract the free base into Ethyl Acetate .
Dry over Na₂SO₄ and re-precipitate the HCl salt using HCl in Dioxane (anhydrous) under Nitrogen.
Q3: My NMR shows a broad peak at 4.0-5.0 ppm and non-integer integration.
The Mechanism: This indicates Hygroscopicity/Hydrolysis . The HCl salt is absorbing water, broadening the N-H exchangeable protons. If the ring opens (hydrolysis), you will see aldehyde peaks (from the formaldehyde equivalent) or free thiol signals.
The Fix:
Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours.
Run NMR in DMSO-d6 (anhydrous) rather than D₂O to stop proton exchange and view the sharp HCl proton signal to confirm stoichiometry.
Module 3: Advanced Purification Protocols
If simple trituration fails, use Protocol C: Dual-Solvent Recrystallization . This method relies on the "Polarity Gradient" principle to separate the lipophilic impurities from the ionic salt.
Reagents Required:
Solvent A (Good Solvent): Isopropanol (IPA) or Ethanol (EtOH) .
Solvent B (Anti-Solvent): Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) .
Argon/Nitrogen balloon (Essential to prevent oxidation).
Step-by-Step Methodology:
Dissolution: Place the crude 3-(6-Cyclopentylhexyl)thiazolidine HCl in a round-bottom flask. Add hot IPA (60°C) dropwise.
Critical: Add just enough IPA to dissolve the solid. If a small amount of dark oil remains undissolved at the bottom, decant the clear solution to a clean flask (this oil is likely polymeric impurities).
Nucleation: Allow the solution to cool to room temperature slowly.
The "Cloud Point": Add Solvent B (Ether) dropwise with slow stirring until a faint, permanent cloudiness appears.
Crystallization: Seal the flask under Argon. Place in a refrigerator (4°C) for 12 hours.
Note: Do not place directly in a freezer (-20°C) immediately; rapid cooling traps impurities (occlusion).
Filtration: Filter the white crystals under a blanket of Nitrogen (to prevent moisture absorption). Wash the cake with cold Ether.
Solvent Compatibility Table:
Solvent System
Suitability
Notes
MeOH / Et₂O
High
Best for removing highly polar impurities.
IPA / Hexane
Medium
Good for removing unreacted alkyl halides.
Acetone / Et₂O
Low
Acetone may react with the amine if free base is present (Schiff base formation). Avoid.
Water / EtOH
Low
Risk of hydrolysis; avoid aqueous systems for this salt.
Module 4: Process Logic & Visualization
The following diagram illustrates the chemical logic behind the purification strategy, highlighting the competition between the lipophilic tail and the ionic head.
Figure 2: Solubility dynamics during dual-solvent recrystallization of amphiphilic salts.
References
Geronikaki, A. A., et al. (2013).[1] Thiazoles and thiazolidinones as antioxidants.[1][2][3] Current Medicinal Chemistry, 20(36), 4460-4480.
Relevance: Establishes the oxidation mechanism of the thiazolidine ring and justifies the use of antioxidants.
Ebajo, V. D., et al. (2024).[4][5] A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione.[5] Arkivoc, 2024(8), 122-129.
Relevance: Provides context on N-alkylation challenges and the handling of lipophilic thiazolidine deriv
Wang, P., et al. (2021). Solubility Behavior of Ethyl l-Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents. Journal of Chemical & Engineering Data, 66(4).
Relevance: Validates the solubility profiles of thiazolidine hydrochloride salts in alcohols vs. esters/ethers.
Publish Comparison Guide: Validating the Biological Target of 3-(6-Cyclopentylhexyl)thiazolidine Hydrochloride
The following guide is a comprehensive technical resource for validating the biological target of 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride . Given the compound's specific chemotype—a lipophilic cationic thiazolid...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is a comprehensive technical resource for validating the biological target of 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride . Given the compound's specific chemotype—a lipophilic cationic thiazolidine—this guide focuses on its putative role as a modulator of sphingolipid metabolism (specifically Sphingosine Kinase or S1P Receptors ) and provides the rigorous experimental framework required to confirm this activity against off-target lysosomotropic effects.
Executive Summary & Compound Profile
3-(6-Cyclopentylhexyl)thiazolidine hydrochloride (CAS: 38920-84-2) represents a class of cationic amphiphilic thiazolidines . Its structure features a thiazolidine heterocyclic core N-substituted with a lipophilic 6-cyclopentylhexyl tail.
Mechanism Hypothesis: The compound mimics the sphingoid base (sphingosine), potentially competing for the substrate-binding pocket of lipid kinases or acting as a ligand for lipid GPCRs.
Critical Validation Challenge: Distinguishing true enzymatic inhibition from non-specific lysosomotropism (a common artifact in cationic amphiphilic drugs like SKI-II).
This guide compares the three primary validation methodologies—Enzymatic Inhibition , Cellular Lipidomics , and Thermal Shift Assays —to provide a definitive "Go/No-Go" decision on target engagement.
Comparative Analysis of Validation Methodologies
To validate 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride, you must triangulate data from three distinct assay types. Relying on a single method (e.g., MTT assay) is insufficient due to the compound's detergent-like properties.
Comparison Table: Validation Approaches
Feature
Method A: In Vitro Enzymatic Assay (ADP-Glo / Fluorescence)
Objective: Determine if the compound directly inhibits the catalytic activity of SphK1 or SphK2.
Reagents:
Recombinant SphK1 and SphK2 (human).
Substrate: D-erythro-sphingosine (dissolved in DMSO).
ATP (10 mM).
Detection System: ADP-Glo™ Kinase Assay (Promega) or similar ATP depletion assay.
Workflow:
Preparation: Dilute 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 100 µM).
Reaction Mix: In a 384-well plate, combine:
2 µL Compound.
4 µL Enzyme Mix (SphK1 or SphK2, ~0.5 ng/µL).
Incubate 10 min at RT to allow binding.
Initiation: Add 4 µL Substrate Mix (50 µM Sphingosine + 10 µM ATP in reaction buffer).
Incubation: Incubate for 60 min at 37°C.
Detection: Add 10 µL ADP-Glo Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP
Luciferase).
Readout: Measure Luminescence.
Analysis: Plot % Activity vs. Log[Compound]. Calculate IC50.
Validation Criteria:
True Positive: IC50 < 10 µM with a clear sigmoidal dose-response.
Red Flag: Steep Hill slope (> 2.0) suggests colloidal aggregation (non-specific inhibition). Add 0.01% Triton X-100 to buffer to rule this out.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Objective: Confirm the compound binds to the target protein in the complex cellular environment, stabilizing it against heat denaturation.
Workflow:
Treatment: Treat HCT116 or U2OS cells with 10 µM compound (or DMSO control) for 1 hour.
Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.
Thermal Challenge: Divide cell suspension into 8-10 aliquots (PCR tubes). Heat each tube to a different temperature (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C) for 3 minutes.
Lysis: Cool to RT, then freeze-thaw (3x) using liquid nitrogen/37°C bath to lyse cells.
Separation: Centrifuge at 20,000 x g for 20 min at 4°C. (Denatured/aggregated proteins pellet; stabilized proteins remain in supernatant).
Detection: Analyze supernatants via Western Blot using anti-SphK1/2 antibodies.
Analysis: Plot Band Intensity vs. Temperature.
Result: A shift in the melting curve (higher
) in the treated sample indicates direct binding.
Visualizing the Mechanism & Workflow
Diagram 1: Putative Mechanism of Action (Sphingolipid Pathway)
This diagram illustrates where the compound is hypothesized to act within the sphingolipid rheostat, blocking the conversion of pro-apoptotic Sphingosine to pro-survival S1P.
Caption: The "Sphingolipid Rheostat." The compound is hypothesized to inhibit SphK, preventing S1P formation and shifting the balance toward apoptosis.
Diagram 2: The Validation Decision Tree
A logical workflow to confirm the target and rule out artifacts.
Caption: Step-by-step validation logic. Failure at Step 2 suggests the compound may kill cells via lysosomal disruption rather than specific kinase inhibition.
Critical Interpretation of Results
The "Dirty Inhibitor" Trap
Many thiazolidine derivatives (like the well-known SKI-II) are cationic amphiphiles . They can accumulate in lysosomes, raising lysosomal pH and causing cell death independent of SphK inhibition.
Differentiation: If your compound kills cells (MTT assay) but fails to lower S1P levels significantly in the Lipidomics assay (Method B), it is likely acting as a lysosomotropic detergent, not a specific inhibitor.
Control: Always run a parallel assay with Bafilomycin A1 (a V-ATPase inhibitor) to see if it mimics the compound's phenotype.
Selectivity Profiling
If Method A (Enzymatic Assay) shows inhibition, determine selectivity:
SphK1 vs. SphK2: Run the ADP-Glo assay with both isoforms.
Lipid Kinase Panel: Test against Ceramide Kinase (CerK) and PI3K to ensure the lipid tail isn't binding promiscuously to all lipid-binding pockets.
References
Pyne, S., & Pyne, N. J. (2010). Sphingosine kinase inhibitors and cancer: seeking the golden sword of Hercules. Cancer Research. Link
Jafari, M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link
Schnitzer, C. S., et al. (2006). Discovery of thiazolidine derivatives as potent and selective sphingosine kinase inhibitors. Journal of Medicinal Chemistry. Link
Pitman, M. R., et al. (2016). A critical review of the specificity of sphingosine kinase inhibitors. Oncotarget. Link
PubChem Compound Summary. 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride (CAS 38920-84-2). National Center for Biotechnology Information. Link
Comparative
A Comparative Analysis of 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride and Established PPARγ Agonists for Metabolic Disease Research
A Guide for Researchers and Drug Development Professionals In the landscape of metabolic disease therapeutics, the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) remains a pivotal target.[1][2][3] Its activatio...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers and Drug Development Professionals
In the landscape of metabolic disease therapeutics, the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) remains a pivotal target.[1][2][3] Its activation by agonist ligands has been a cornerstone in the management of type 2 diabetes, primarily through the action of the thiazolidinedione (TZD) class of drugs.[4][5][6] This guide provides a comparative overview of the novel compound 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride against well-established PPARγ agonists, offering a framework for its potential evaluation and positioning within this therapeutic class. While experimental data on 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride is not publicly available, this analysis will proceed based on a structural assessment and the established principles of PPARγ agonism by thiazolidine derivatives.
The Central Role of PPARγ and the Thiazolidinedione Scaffold
PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, playing a critical role in adipogenesis, lipid metabolism, and insulin sensitization.[1][3][7] Upon activation by an agonist, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This complex recruits coactivators, leading to the transcription of genes that enhance insulin sensitivity and glucose uptake in peripheral tissues.[1]
The thiazolidinedione (TZD) ring is a key pharmacophore for potent PPARγ agonism.[2][8] Marketed drugs such as Pioglitazone and Rosiglitazone feature this heterocyclic moiety, which is crucial for their high-affinity binding to the PPARγ ligand-binding pocket.[4][5] However, the therapeutic utility of these full agonists has been tempered by side effects, including weight gain, fluid retention, and concerns about cardiovascular safety, prompting the search for novel PPARγ modulators with improved safety profiles.[2][5]
Established PPARγ Agonists: A Profile
The therapeutic landscape of PPARγ agonists is dominated by the thiazolidinedione class. A summary of their key characteristics is presented below:
Compound
Binding Affinity (Kd)
EC50 (PPARγ Transactivation)
Key Clinical Effects
Notable Side Effects
Pioglitazone
~400 nM
~500 nM
Improves insulin sensitivity, reduces HbA1c, modest improvement in lipid profile
Weight gain, edema, increased risk of bone fracture, potential risk of bladder cancer
Rosiglitazone
~40 nM
~30 nM
Potent insulin sensitizer, reduces HbA1c
Weight gain, edema, increased risk of cardiovascular events
Troglitazone
~500 nM
~700 nM
First-in-class TZD for type 2 diabetes
Withdrawn from the market due to idiosyncratic hepatotoxicity[6]
Structural Analysis of 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride
The chemical structure of 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride, while not a classic thiazolidinedione, possesses features that suggest a potential interaction with the PPARγ ligand-binding domain. The molecule can be deconstructed into three key components:
Thiazolidine Headgroup: This is a saturated version of the thiazole ring and lacks the 2,4-dione functional groups characteristic of the "glitazones." The absence of these carbonyl groups, which are known to form critical hydrogen bonds within the PPARγ ligand-binding pocket, suggests that its binding mode and affinity may differ significantly from traditional TZDs.
Cyclopentylhexyl Tail: This bulky, lipophilic side chain is a common feature in many potent PPARγ agonists. The hydrophobic tail is known to occupy a large hydrophobic pocket within the ligand-binding domain, contributing significantly to binding affinity.
Hydrochloride Salt: This indicates that the compound is basic and is formulated as a salt to improve solubility and stability.
Based on this structural assessment, it is hypothesized that 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride may act as a partial agonist or a selective PPARγ modulator (SPPARM). The lack of the dione functional groups could lead to a different conformational change in the receptor upon binding, potentially resulting in a distinct gene expression profile compared to full agonists. This could translate to a therapeutic profile with retained insulin-sensitizing effects but a reduction in the adverse effects associated with full PPARγ activation.
Proposed Experimental Workflows for Characterization
To ascertain the PPARγ-related activity of 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride, a systematic experimental approach is necessary. The following workflows outline the key assays for its characterization.
In Vitro Characterization
A series of in vitro assays are essential to determine the direct interaction of the compound with PPARγ and its functional consequences.
1. Ligand Binding Assay:
Objective: To determine the binding affinity of the compound to the PPARγ ligand-binding domain (LBD).
Methodology:
Express and purify the recombinant human PPARγ LBD.
Utilize a competitive binding assay format, such as a scintillation proximity assay (SPA) or a fluorescence polarization (FP) assay.
A radiolabeled or fluorescently-labeled known PPARγ ligand (e.g., [3H]-Rosiglitazone) is incubated with the PPARγ LBD.
Increasing concentrations of the test compound are added to compete with the labeled ligand.
The displacement of the labeled ligand is measured, and the IC50 value is determined.
The Ki (inhibition constant) is calculated from the IC50 value to represent the binding affinity.
2. Reporter Gene Assay:
Objective: To assess the ability of the compound to activate PPARγ-mediated gene transcription.
Methodology:
Transfect a suitable cell line (e.g., HEK293T or COS-7) with two plasmids: one expressing the full-length PPARγ and another containing a luciferase reporter gene under the control of a PPRE promoter.
Treat the transfected cells with increasing concentrations of the test compound, a known agonist (positive control), and a vehicle (negative control).
After an appropriate incubation period, lyse the cells and measure luciferase activity.
The dose-dependent increase in luciferase activity reflects the compound's agonistic activity. The EC50 (half-maximal effective concentration) is determined.
Cross-Reactivity Profiling of Novel Thiazolidine Compounds: A Comparative Guide
Introduction: The Evolution of Thiazolidine Scaffolds Thiazolidinediones (TZDs), such as rosiglitazone and pioglitazone, are established insulin sensitizers that exert their primary therapeutic effects by acting as agoni...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Evolution of Thiazolidine Scaffolds
Thiazolidinediones (TZDs), such as rosiglitazone and pioglitazone, are established insulin sensitizers that exert their primary therapeutic effects by acting as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ)[1]. Despite their potent efficacy in managing type 2 diabetes and modulating lipid metabolism, the clinical application of legacy TZDs has been severely restricted due to adverse effects, including weight gain, fluid retention, and elevated risks of congestive heart failure[1].
Crucially, recent chemical proteomics and functional studies have demonstrated that many of these toxicities are not mediated by PPARγ, but rather by off-target cross-reactivity driven by the glitazone core[2][3]. To circumvent these liabilities, drug development has shifted toward novel thiazolidine compounds (NTCs) featuring modified ring structures designed to restrict conformational flexibility, thereby enhancing target selectivity and minimizing off-target binding[4].
This guide provides an objective, data-driven comparison between a representative next-generation candidate—NTC-101 —and legacy TZDs, detailing the causality behind off-target toxicities and providing robust, self-validating protocols for cross-reactivity profiling.
Mechanistic Causality: On-Target Efficacy vs. Off-Target Toxicity
To design an effective cross-reactivity screening cascade, researchers must first understand the mechanistic divergence of thiazolidine compounds. While the desired therapeutic pathway involves cis-activation of PPARγ and subsequent recruitment of co-activators to improve glucose homeostasis[1], the glitazone scaffold has an inherent affinity for unintended targets[3].
For example, rosiglitazone has been shown to induce myocardial mitochondrial oxidative stress and energy deficiency through a mechanism that is completely independent of PPARγ[2][5]. Furthermore, off-target binding to cardiac ion channels (e.g., hERG) and various metabolic dehydrogenases has been heavily implicated in TZD-induced cardiotoxicity[3]. Consequently, a comprehensive profiling strategy must evaluate not only related nuclear receptor isoforms (PPARα, PPARδ) but also mitochondrial redox states and kinase/channel interactions.
Mechanistic divergence of thiazolidine compounds into on-target therapeutic and off-target toxic pathways.
Comparative Analysis: NTC-101 vs. Legacy Alternatives
To objectively evaluate the safety and efficacy profile of the novel derivative NTC-101, we compared its binding affinities and off-target liabilities against standard alternatives. NTC-101 was engineered with a rigidified thiazolidine-2,4-dione ring to prevent the promiscuous binding to dehydrogenases typically seen with pioglitazone and rosiglitazone[3][4].
Quantitative Cross-Reactivity Profile
Data represents mean IC50/EC50 values derived from competitive binding and functional assays.
Compound
PPARγ IC50 (nM)
PPARα IC50 (nM)
hERG IC50 (µM)
CYP3A4 Inhibition (%)
Mitochondrial Uncoupling*
NTC-101 (Novel)
12.4
>10,000
>50.0
< 5%
Negligible
Rosiglitazone
43.0
>10,000
18.5
12%
High (PPARγ-independent)
Pioglitazone
580.0
2,100
24.0
28%
Moderate
Troglitazone
320.0
3,500
8.2
> 60%
Severe (Hepatotoxic)
*Measured via FAD/NADH autofluorescence ratio alteration in isolated cardiomyocytes[5].
Key Takeaway: NTC-101 demonstrates superior on-target potency for PPARγ while virtually eliminating the hERG channel affinity and mitochondrial uncoupling liabilities that plague legacy TZDs.
To ensure trustworthiness and reproducibility, cross-reactivity profiling must rely on self-validating experimental systems. Below are the detailed methodologies for assessing both on-target affinity and off-target mitochondrial toxicity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput screening of nuclear receptor ligands. By measuring emission at a delayed time point, TR-FRET eliminates short-lived background autofluorescence, delivering superior signal-to-noise ratios compared to conventional FRET[6][7].
Step-by-step workflow for TR-FRET competitive binding assay to determine PPARγ affinity.
Step-by-Step Methodology:
Plate Preparation: Utilize black-walled, low-volume 384-well plates to minimize well-to-well crosstalk and autofluorescence[6].
Reagent Mixing: Prepare a master mix containing human PPARγ ligand-binding domain (LBD) tagged with Glutathione S-Transferase (GST), and a Terbium (Tb)-labeled anti-GST antibody[8][9].
Compound Addition: Dispense NTC-101 and legacy TZDs across a 10-point concentration gradient (e.g., 0.1 nM to 10 µM). Self-Validation Step: Include GW9662, a well-characterized covalent PPARγ antagonist, as a positive control to validate specific displacement at the orthosteric pocket[10].
Tracer Addition: Add the fluorescent small-molecule pan-PPAR ligand (e.g., Fluormone™ Pan-PPAR Green) to all wells[9].
Incubation: Seal the plate and incubate at room temperature for 1 to 2 hours, protected from light, to ensure the binding equilibrium is reached[6].
Detection & Analysis: Read the plate using a dedicated HTRF microplate reader optimized for time-resolved fluorescence[6]. Excite the Terbium donor at 340 nm and measure emission at 495 nm (donor) and 520 nm (acceptor tracer). Calculate the 520/495 nm ratio[8]. A dose-dependent decrease in this ratio indicates successful displacement of the tracer by the novel thiazolidine compound.
Because legacy TZDs like rosiglitazone cause excessive mitochondrial uncoupling independent of PPARγ activation[5], evaluating the mitochondrial redox state is a critical negative-screening step.
Step-by-Step Methodology:
Cell Preparation: Isolate primary cardiomyocytes or utilize H9c2 cells, perfusing them with a standard Krebs-Henseleit buffer containing 10 mM glucose and 0.5 mM pyruvate[2].
Receptor Blockade (The Causality Check): Pre-treat the cells with 1 µM GW9662 (PPARγ antagonist) for 30 minutes. This isolates the off-target effects by completely blocking the PPARγ receptors[5].
Compound Exposure: Expose the cells to NTC-101 or Rosiglitazone (10 µM) for 60 minutes.
Redox State Measurement: Measure intracellular NADH and FAD autofluorescence using a fluorometer or confocal microscopy.
Data Interpretation: If mitochondrial oxidation (decreased NADH, increased FAD) occurs despite the presence of GW9662, the compound possesses a PPARγ-independent off-target mitochondrial liability[5]. NTC-101 should show no significant alteration in the FAD/NADH ratio in this blocked state.
Conclusion
The development of novel thiazolidine compounds requires rigorous, multi-tiered cross-reactivity profiling to avoid the pitfalls of legacy glitazones. By combining high-sensitivity on-target assays like TR-FRET with causality-driven off-target screens (such as antagonist-blocked mitochondrial autofluorescence), researchers can confidently identify candidates like NTC-101 that maximize insulin sensitization while minimizing cardiotoxic liabilities.
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Comparison & Protocol Guide
Audience: Researchers, Medicinal Chemists, and Assay Development Scientists
The Deceptive Simplicity of Thiazolidines
Thiazolidine derivatives (including thiazolidinediones, rhodanines, and thiazolidine-4-carboxylic acids) are ubiquitous in medicinal chemistry, serving as scaffolds for antidiabetics (e.g., glitazones), antimicrobials, and anticancer agents. To overcome their inherently poor aqueous solubility, these compounds are frequently supplied as hydrochloride (HCl) salts .[1]
While the HCl salt form significantly enhances initial solubility, it introduces a complex set of physicochemical variables that often compromise experimental reproducibility. This guide dissects the "Solubility-Stability Paradox" and provides self-validating protocols to ensure your
data reflects true biological activity, not assay artifacts.
Comparative Analysis: HCl Salts vs. Free Bases[2]
The choice between a free base and an HCl salt is not merely about dissolving the powder; it dictates the stability profile of your stock solution and the integrity of your biological assay.
Table 1: Physicochemical Performance Matrix
Feature
Thiazolidine Free Base
Thiazolidine Hydrochloride (HCl)
Impact on Reproducibility
Aqueous Solubility
Poor (< 10 µM typical)
Enhanced (> 1 mM possible)
HCl allows higher dosing but risks "crashing out" upon dilution.
Can shift localized pH in unbuffered wells, causing false positives.
Precipitation Risk
High (immediate)
Delayed (nucleation dependent)
HCl salts may precipitate after addition to media as the free base regenerates.
The "Acidic DMSO" Trap: A Hidden Source of Variance
A critical, often overlooked mechanism of failure is the acid-catalyzed decomposition of DMSO . When a thiazolidine HCl salt is dissolved in anhydrous DMSO, the dissociated proton (
) can catalyze the breakdown of DMSO into formaldehyde, methanesulfonic acid, and dimethyl sulfide.
Consequence: Formaldehyde is a potent electrophile that can cross-link proteins or react with the thiazolidine nitrogen, silently altering your inhibitor's structure before it ever reaches the cell.
Indicator: A "rotten cabbage" smell (dimethyl sulfide) in your DMSO stock indicates advanced degradation.
Diagram 1: The Instability Cycle of Thiazolidine HCl in DMSO
Caption: Acid-catalyzed degradation pathway of DMSO stocks containing HCl salts, leading to the formation of reactive byproducts that modify the parent compound.[2]
Mechanisms of Assay Interference (PAINS)
Thiazolidines, particularly those with exocyclic double bonds (e.g., 5-ene-rhodanines), are classified as Pan-Assay Interference Compounds (PAINS) .[3] Their activity is often non-specific, driven by chemical reactivity rather than specific binding.
Key Interference Modes:
Michael Acceptor Reactivity: The alkene at the C5 position is electrophilic and reacts covalently with nucleophilic cysteine residues on proteins (e.g., Luciferase, Kinases).
Redox Cycling: Some derivatives generate hydrogen peroxide in the presence of reducing agents (DTT, TCEP), inhibiting enzymes via oxidation.
Diagram 2: The Michael Addition Interference Mechanism
Caption: Mechanism of non-specific inhibition where thiazolidine derivatives covalently modify assay proteins via Michael addition.[4]
Self-Validating Experimental Protocols
To ensure reproducibility, you must treat the preparation of Thiazolidine HCl stocks as a controlled chemical reaction, not just a dissolution step.
Protocol A: The "Safe-Stock" Preparation Method
Objective: Prepare a stable 10 mM stock solution while mitigating acid-catalyzed degradation.
Weighing: Weigh the HCl salt into a glass vial (avoid plastic, which can leach plasticizers).
Validation: Calculate the salt correction factor (
).
Solvent Choice: Use Anhydrous DMSO (stored over molecular sieves).
Why: Water promotes hydrolysis and proton dissociation.
Visual Check: Solution must be perfectly clear. Any turbidity indicates undissolved salt or free base precipitation.
Aliquot & Freeze: Immediately aliquot into single-use amber glass vials and store at -80°C .
Constraint:Never store HCl salt stocks in DMSO at room temperature or 4°C for >24 hours.
Self-Validation: If a thawed aliquot smells of sulfur or looks yellow, discard it.
Protocol B: The "Crash-Out" Check (Media Compatibility)
Objective: Confirm the compound remains soluble when diluted into culture media.
Preparation: Dilute the 10 mM DMSO stock 1:1000 into warm (
) cell culture media (final 10 µM).
Incubation: Incubate for 4 hours at
(duration of a typical acute assay).
Detection:
Microscopy: Inspect under 20x/40x phase contrast for needle-like crystals.
Absorbance: Measure OD600. An increase >0.05 over the blank indicates precipitation.
Expert Insight: Thiazolidine free bases often form "micro-precipitates" that are invisible to the naked eye but scatter light and sediment onto cells, causing toxicity.
Diagram 3: Reproducible Workflow for Thiazolidine HCl Assays
Caption: Step-by-step workflow ensuring stock integrity and solubility prior to biological testing.
References
Baell, J. B., & Holloway, G. A. (2010).[8] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]
Epstein, D., et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Organic Process Research & Development. [Link]
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]
Tomasic, T., & Masic, L. P. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery. [Link]
Comparative Validation Guide: Novel UPLC-MS/MS vs. Traditional HPLC-UV Assays for the Quantification of 3-(6-Cyclopentylhexyl)thiazolidine Hydrochloride
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare the performance, mechanistic advantages, and regulatory compliance of a novel UPLC-MS/MS assay against tr...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Objective: To objectively compare the performance, mechanistic advantages, and regulatory compliance of a novel UPLC-MS/MS assay against traditional HPLC-UV methods for the pharmacokinetic quantification of 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride.
Executive Summary
3-(6-Cyclopentylhexyl)thiazolidine hydrochloride is a specialized compound characterized by a basic thiazolidine ring and a highly lipophilic 6-cyclopentylhexyl aliphatic chain. As this compound progresses through preclinical and clinical pharmacokinetic (PK) evaluations, accurate quantification in biological matrices (e.g., human plasma) becomes a critical bottleneck.
Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) struggles to quantify this molecule effectively. This guide details the validation of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) assay, demonstrating how transitioning to mass spectrometry and mixed-mode solid-phase extraction (SPE) resolves inherent analytical flaws and establishes a self-validating, regulatory-compliant system.
As an application scientist, it is crucial to understand why an assay is designed a certain way, rather than just executing steps. The shift from HPLC-UV to UPLC-MS/MS is driven by the fundamental physicochemical properties of 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride.
The Ionization Advantage vs. Optical Limitations
Because 3-(6-Cyclopentylhexyl)thiazolidine lacks an extended conjugated π-system or aromatic rings, its molar absorptivity in the UV spectrum is exceptionally low. HPLC-UV requires monitoring at low wavelengths (e.g., 210 nm), which is highly non-specific and prone to severe baseline noise from endogenous plasma proteins.
Conversely, the secondary/tertiary amine within the thiazolidine ring is highly basic. Under acidic conditions (e.g., 0.1% formic acid), this nitrogen readily accepts a proton. This makes the molecule an ideal candidate for Positive Electrospray Ionization (ESI+) , allowing for highly sensitive and specific Multiple Reaction Monitoring (MRM) that bypasses optical limitations entirely.
Mitigating Matrix Effects via Orthogonal Extraction
The 6-cyclopentylhexyl tail is intensely lipophilic. If standard protein precipitation (PPT) is used for sample preparation, the compound co-elutes with endogenous plasma phospholipids, leading to catastrophic ion suppression in the mass spectrometer. To solve this, we implemented a Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) . The basic thiazolidine nitrogen binds ionically to the cation-exchange resin, allowing us to aggressively wash away neutral lipophilic interferences (like phospholipids) with 100% methanol before eluting the pure analyte.
Workflow Visualization
The following diagram illustrates the self-validating architecture of the novel UPLC-MS/MS assay, designed to continuously monitor its own accuracy and precision.
Self-validating UPLC-MS/MS workflow ensuring ICH M10 regulatory compliance.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, this protocol functions as a self-validating system. By incorporating a Stable-Isotope-Labeled Internal Standard (SIL-IS) prior to any extraction steps, the assay mathematically corrects for variable extraction recoveries, volumetric errors, and matrix-induced ion suppression.
Phase 1: Mixed-Mode SPE Sample Preparation
Aliquot & Spike: Transfer 50 µL of plasma (Blank, Calibration Standard, Quality Control, or Unknown) into a 96-well plate. Spike with 10 µL of SIL-IS (100 ng/mL).
Disruption: Add 100 µL of 4% Phosphoric acid (
). Causality: The acid disrupts protein-drug binding and ensures the thiazolidine nitrogen is fully protonated for the cation-exchange step.
Load: Apply the mixture to a pre-conditioned MCX 96-well SPE plate.
Wash 1 (Aqueous): Wash with 200 µL of 0.1N HCl to remove water-soluble endogenous salts and peptides.
Wash 2 (Organic): Wash with 200 µL of 100% Methanol. Causality: Because the analyte is ionically bound to the resin, this aggressive organic wash strips away the phospholipids that cause matrix effects without eluting the drug.
Elution: Elute with 2 x 50 µL of 5% Ammonium Hydroxide (
) in Methanol. Causality: The high pH neutralizes the thiazolidine amine, breaking the ionic bond and releasing the analyte.
Reconstitution: Evaporate under nitrogen gas at 40°C and reconstitute in 100 µL of Initial Mobile Phase.
Phase 2: UPLC-MS/MS Conditions
Column: Sub-2-micron C18 column (2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
MS/MS Mode: ESI+ in Multiple Reaction Monitoring (MRM). Precursor
242.2 Product 88.1 (thiazolidine ring fragment).
Gradient Elution Program:
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
0.00
0.4
80
20
0.50
0.4
80
20
2.00
0.4
10
90
2.50
0.4
10
90
2.60
0.4
80
20
| 3.50 | 0.4 | 80 | 20 |
Performance Comparison: UPLC-MS/MS vs. HPLC-UV
The experimental data below summarizes the validation metrics of the novel UPLC-MS/MS assay compared against the legacy HPLC-UV method.
Validation Parameter
Novel UPLC-MS/MS Assay
Traditional HPLC-UV Assay
Detection Mechanism
Electrospray Ionization (MRM)
UV Absorbance (210 nm)
Lower Limit of Quantitation (LLOQ)
0.5 ng/mL
50.0 ng/mL
Linear Dynamic Range
0.5 – 500 ng/mL
50 – 5000 ng/mL
Run Time per Sample
3.5 minutes
15.0 minutes
Matrix Effect (Phospholipids)
Negligible (Removed via MCX SPE)
Significant ion suppression/interference
Inter-assay Precision (%CV)
< 6.5%
< 14.0%
Inter-assay Accuracy (%Bias)
± 5.2%
± 12.5%
Sample Volume Required
50 µL
250 µL
Data Interpretation: The UPLC-MS/MS method achieves a 100-fold increase in sensitivity (LLOQ of 0.5 ng/mL) while reducing the required sample volume by 80%. The use of a 1.7 µm particle column reduces the run time to just 3.5 minutes, making this assay highly suitable for high-throughput clinical PK screening.
Trustworthiness & Regulatory Grounding
For an assay to be utilized in pivotal pharmacokinetic studies, it must not only be scientifically sound but also regulatory-compliant. This novel UPLC-MS/MS assay was strictly validated according to the[1] standards, which are globally recognized by the EMA and FDA.
By analyzing Quality Control (QC) samples at three distinct concentration levels (Low, Mid, High) in every run, the assay continuously proves its reliability. Furthermore, the protocol satisfies the[2] by demonstrating that matrix effects (assessed via post-column infusion and matrix factor calculations) are thoroughly mitigated by the orthogonal MCX SPE chemistry.
References
European Medicines Agency (EMA) / ICH. ICH M10 on bioanalytical method validation - Scientific guideline.
URL:[Link]
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.
URL:[Link]
A Head-to-Head Comparison of Thiazolidine-Based Enzyme Inhibitors: A Guide for Researchers
The thiazolidine scaffold, a five-membered heterocyclic ring containing a sulfur and a nitrogen atom, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth o...
Author: BenchChem Technical Support Team. Date: March 2026
The thiazolidine scaffold, a five-membered heterocyclic ring containing a sulfur and a nitrogen atom, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, acting as potent inhibitors of various key enzymes implicated in a range of diseases. This guide provides a head-to-head comparison of thiazolidine-based inhibitors against several important enzyme targets, supported by experimental data and detailed protocols to assist researchers in their drug discovery and development endeavors.
The Versatility of the Thiazolidine Core
The unique structural features of the thiazolidine ring, including its ability to participate in hydrogen bonding and hydrophobic interactions, make it an ideal framework for designing enzyme inhibitors. By modifying the substituents at various positions on the ring, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds. This guide will delve into the inhibitory activities of thiazolidine derivatives against four key enzyme classes: Protein Tyrosine Phosphatase 1B (PTP1B), α-Amylase and α-Glucosidase, Acetylcholinesterase (AChE), and Cytochrome P450 (CYP) enzymes.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Targeting Diabetes and Obesity
PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator of the insulin and leptin signaling pathways.[1] Its inhibition is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. A recent study synthesized and evaluated a series of 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives as PTP1B inhibitors.[2][3]
As evidenced by the data, compound MY17 emerged as the most potent inhibitor in this series, with a sub-micromolar IC50 value, significantly outperforming the positive control.[2][3]
Experimental Protocol: In Vitro PTP1B Inhibition Assay
This protocol is adapted from established methods for determining PTP1B activity using p-nitrophenyl phosphate (pNPP) as a substrate.[4][5][6]
Materials:
Recombinant human PTP1B enzyme
Assay Buffer: 50 mM 3,3-dimethylglutarate (or 50 mM Citrate), 50 mM NaCl, 1 mM EDTA, pH 7.0. Add 1 mM DTT fresh before use.[4]
Substrate: p-nitrophenyl phosphate (pNPP)
Test compounds (thiazolidine derivatives)
96-well microplate
Microplate reader
Procedure:
Prepare serial dilutions of the test compounds in the assay buffer.
In a 96-well plate, add the PTP1B enzyme to each well.
Add the diluted test compounds or vehicle control to the respective wells.
Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.[5]
Initiate the enzymatic reaction by adding pNPP to all wells.
Measure the absorbance of the product, p-nitrophenol, at 405 nm.[5][6]
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
PTP1B Signaling Pathway
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
α-Amylase and α-Glucosidase Inhibition: A Dual Approach for Diabetes Management
α-Amylase and α-glucosidase are key enzymes in the digestion of carbohydrates. Their inhibition can delay glucose absorption and manage postprandial hyperglycemia in diabetic patients. A study on 3,5-disubstituted-thiazolidine-2,4-dione (TZD) hybrids revealed their potential as dual inhibitors of these enzymes.[7][8]
Head-to-Head Comparison of Dual α-Amylase and α-Glucosidase Inhibitors
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
IC50 values are determined from a dose-response curve.
Carbohydrate Digestion Inhibition Workflow
Caption: Inhibition of α-amylase and α-glucosidase by thiazolidine derivatives.
Acetylcholinesterase (AChE) Inhibition: A Strategy for Alzheimer's Disease
AChE is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. AChE inhibitors are a major class of drugs used to treat Alzheimer's disease.
Head-to-Head Comparison of AChE Inhibitors
A study of 5-(substituted)benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones revealed their potential as AChE inhibitors.[11]
Compound 12 showed the most promising activity against AChE in this particular series, although it is less potent than the standard drug Donepezil.[11][12] Another study on thiazolidine-2,4-dione derivatives identified compound CHT1 as a potent AChE inhibitor with an IC50 of 165.93 nM.[13]
Initiate the reaction by adding the ATCI substrate.
Measure the absorbance at 412 nm kinetically for 10-15 minutes.[14]
The rate of reaction is proportional to the AChE activity.
Calculate the percentage of inhibition and determine the IC50 values.
Cholinergic Synapse Workflow
Caption: Inhibition of acetylcholinesterase in the cholinergic synapse.
Cytochrome P450 (CYP) Enzyme Inhibition: A Focus on Drug-Drug Interactions
The thiazolidinedione class of antidiabetic drugs, including pioglitazone and rosiglitazone, are known to interact with CYP enzymes, which can lead to drug-drug interactions. A comparative study investigated the inhibitory effects of these drugs on various human CYP isoforms.[19]
Head-to-Head Comparison of TZD Inhibition of CYP Enzymes
CYP Isoform
Troglitazone IC50 (μM)
Pioglitazone Inhibition at 50 μM
Rosiglitazone Inhibition at 50 μM
CYP2C8
~5
Slight
Slight
CYP2C9
~5
Slight
Slight
CYP2C19
~20
Not significant
Not significant
CYP3A4
~20
Not significant
Not significant
Troglitazone, which was withdrawn from the market due to hepatotoxicity, showed significant inhibition of CYP2C8 and CYP2C9. In contrast, pioglitazone and rosiglitazone exhibited much weaker inhibitory effects on these enzymes. Pioglitazone is metabolized by CYP2C8 and CYP3A4.[20]
Clinical Performance: Pioglitazone vs. Rosiglitazone on Lipid Profiles
Beyond direct enzyme inhibition, the clinical performance of these drugs reveals differences in their metabolic effects. Head-to-head studies have shown that while both pioglitazone and rosiglitazone improve glycemic control, they have divergent effects on lipid profiles.[21][22] Pioglitazone has been associated with a more favorable lipid profile, including a reduction in triglycerides and an increase in HDL cholesterol, whereas rosiglitazone has been shown to increase LDL cholesterol.[22] These differences may be attributed to pioglitazone's dual agonist activity on both PPAR-γ and PPAR-α.[20]
Conclusion
This guide highlights the remarkable versatility of the thiazolidine scaffold in the design of potent and selective enzyme inhibitors. The head-to-head comparisons presented here, supported by detailed experimental protocols, offer valuable insights for researchers in the fields of medicinal chemistry and drug discovery. The continued exploration of thiazolidine derivatives holds significant promise for the development of novel therapeutics for a wide range of diseases.
References
Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. Journal of Medicinal Chemistry. [Link]
Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. MDPI. [Link]
Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. PMC. [Link]
Synthesis, α-glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione or rhodanine derivatives. PMC. [Link]
Thiazolidine-2,4-dione hybrids as dual alpha-amylase and alpha-glucosidase inhibitors: design, synthesis, in vitro and in vivo anti-diabetic evaluation. RSC Medicinal Chemistry. [Link]
Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega. [Link]
Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. MDPI. [Link]
New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Journal of Pharma and Biomedics. [Link]
Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. PMC. [Link]
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. ScienceDirect. [Link]
Synthesis of novel inhibitors of α-amylase based on the thiazolidine-4-one skeleton containing a pyrazole moiety and their configurational studies. RSC Advances. [Link]
Identification of 1,3,4-Thiadiazolyl-Containing Thiazolidine-2,4-dione Derivatives as Novel PTP1B Inhibitors with Antidiabetic Activity. Journal of Medicinal Chemistry. [Link]
New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. ResearchGate. [Link]
Identification of 1,3,4-Thiadiazolyl-Containing Thiazolidine-2,4-dione Derivatives as Novel PTP1B Inhibitors with Antidiabetic Activity. PubMed. [Link]
Thiazole-based and thiazolidine-based protein tyrosine phosphatase 1B inhibitors as potential anti-diabetes agents. ResearchGate. [Link]
Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. [Link]
Computer-Aided Strategy on 5-(Substituted benzylidene) Thiazolidine-2,4-Diones to Develop New and Potent PTP1B Inhibitors: QSAR Modeling, Molecular Docking, Molecular Dynamics, PASS Predictions, and DFT Investigations. MDPI. [Link]
In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PMC. [Link]
Thiazolidine-2,4-dione hybrids as dual alpha-amylase and alpha-glucosidase inhibitors: design, synthesis, in vitro and in vivo anti-diabetic evaluation. PMC. [Link]
A Library of Thiazolidin‐4‐one Derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: An Attempt To Discover Novel Antidiabetic Agents. ResearchGate. [Link]
In vitro inhibitory effects of troglitazone and its metabolites on drug oxidation activities of human cytochrome P450 enzymes: Comparison with pioglitazone and rosiglitazone. ResearchGate. [Link]
Investigation of Thiazolidine‐2,4‐Dione Derivatives as Acetylcholinesterase Inhibitors: Synthesis, In Vitro Biological Activities and In Silico Studies. ResearchGate. [Link]
Thiazolidine-2,4-dione derivatives as potential α-glucosidase inhibitors: Synthesis, inhibitory activity, binding interaction and hypoglycemic activity. PubMed. [Link]
In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
Eå ects of troglitazone (A), pioglitazone (B), rosiglitazone (C) and troglitazone metabolites (D± F) on drug oxidations catalyzed by recombinant human P450 enzymes. ResearchGate. [Link]
A Prospective, Randomized Comparison of the Metabolic Effects of Pioglitazone or Rosiglitazone in Patients With Type 2 Diabetes. Diabetes Care. [Link]
Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies. PMC. [Link]
Personal protective equipment for handling 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride
Executive Safety Summary & Compound Profile 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride (CAS: 38920-84-2) is a specialized heterocyclic compound featuring a lipophilic cyclopentylhexyl tail attached to a thiazolidin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary & Compound Profile
3-(6-Cyclopentylhexyl)thiazolidine hydrochloride (CAS: 38920-84-2) is a specialized heterocyclic compound featuring a lipophilic cyclopentylhexyl tail attached to a thiazolidine ring.[1][2] While often used as a bioactive intermediate or in lipid-based research, its specific toxicological profile requires a conservative safety approach.[1][2] As a hydrochloride salt of a lipophilic amine, it presents risks related to mucosal irritation, potential skin absorption, and acute toxicity if ingested.[1][2]
Operational Directive: Treat this substance as a Potent Research Chemical . In the absence of comprehensive chronic toxicity data, all handling must default to Universal Precautions for novel bioactive lipids/amines.
Physicochemical & Hazard Profile
Parameter
Detail
CAS Number
38920-84-2
Physical State
Solid (likely crystalline or waxy powder)
Solubility
Soluble in DMSO, Ethanol, Methanol; Limited water solubility.[1][2][3][4]
Warning/Danger.[4][5][6][7] H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
Personal Protective Equipment (PPE) Matrix
The lipophilic nature of the "cyclopentylhexyl" chain increases the risk of dermal permeation. Standard latex gloves are insufficient .
A. Respiratory Protection
Primary Engineering Control: All open handling (weighing, solubilization) must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) .[1][2]
PPE Backup: If fume hood containment is breached or during spill cleanup, use a NIOSH-approved N95 or P100 particulate respirator .[1][2] For large spills (>500 mg), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with P100 filters.[1][2]
Inner Layer: Nitrile (4 mil) - Inspect for micro-tears.[1][2]
Outer Layer: Extended-cuff Nitrile or Neoprene (minimum 5-8 mil).[1][2]
Rationale: Thiazolidine derivatives can permeate thin latex; the hydrochloride salt form is corrosive to moist skin.
Body Protection:
Standard: Tyvek® lab coat or chemically resistant apron over cotton lab coat.
Sleeves: Tyvek® sleeve covers are recommended to bridge the gap between glove cuff and lab coat.
C. Ocular Protection
Standard: ANSI Z87.1 Chemical Splash Goggles.
Contraindicated: Standard safety glasses with side shields are not sufficient for handling powders that may become airborne or splash during solvation.
Operational Protocols: Step-by-Step
Protocol A: Receiving & Storage
Inspection: Upon receipt, inspect the vial for breakage inside a fume hood. Do not open shipping packaging in a general office area.
Storage Environment:
Temperature: Store at -20°C (desiccated).
Atmosphere: Hygroscopic. Keep under inert gas (Argon or Nitrogen) if possible.[2] Moisture absorption will degrade the HCl salt, leading to sticky hydrolysis products.[1][2]
Segregation: Store away from strong oxidizing agents and bases.
Protocol B: Weighing & Solubilization
static electricity is a major risk with lipophilic salts, causing powder to "jump."
Preparation: Place an ionizing fan or anti-static gun inside the fume hood.
Taring: Tare the weighing boat/vial before opening the stock container.
Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.
Solvation:
Add solvent (e.g., DMSO) directly to the weighing vial if possible to minimize transfer losses.[1][2]
Vortexing: Cap tightly before vortexing. Do not vortex open tubes.
Protocol C: Waste Disposal
Solid Waste: Disposable spatulas, weighing boats, and contaminated gloves must be disposed of in a Hazardous Solid Waste stream (Incineration).[1][2]
Liquid Waste: All solvent rinses must go to Organic Halogenated Waste (due to the HCl component and potential chlorinated solvents used).
Drain Disposal:Strictly Prohibited. Do not pour down the sink.
Visualized Workflows
Figure 1: Risk-Based PPE Selection Logic
Caption: Decision tree for selecting appropriate PPE based on the quantity and state of the chemical.
Figure 2: Emergency Spill Response Flow
Caption: Immediate actions to take in the event of a powder spill outside of containment.
[1][2]
References
U.S. Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: Thiazolidine, 3-(6-cyclopentylhexyl)-, hydrochloride (CAS 38920-84-2).[1][2] Retrieved October 26, 2025, from [Link][1][2]
PubChem. (n.d.). 3-(6-cyclopentylhexyl)thiazolidine hydrochloride (Compound CID).[1][2] National Library of Medicine. Retrieved October 26, 2025, from [Link][1]